molecular formula C8H4BrFO B2406062 5-Bromo-6-fluoro-1-benzofuran CAS No. 1427417-54-6

5-Bromo-6-fluoro-1-benzofuran

Cat. No.: B2406062
CAS No.: 1427417-54-6
M. Wt: 215.021
InChI Key: BHLGVJAMAUEQIY-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1-benzofuran is a useful research compound. Its molecular formula is C8H4BrFO and its molecular weight is 215.021. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-6-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLGVJAMAUEQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427417-54-6
Record name 5-bromo-6-fluoro-1-benzofuran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-fluoro-1-benzofuran: Synthesis, Properties, and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-fluoro-1-benzofuran is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms on the benzofuran scaffold offers unique opportunities for chemical modification and fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound. It explores potential synthetic routes, discusses its expected spectroscopic characteristics, and delves into its reactivity in key organic transformations, including electrophilic substitution and palladium-catalyzed cross-coupling reactions. The insights provided herein aim to facilitate the use of this versatile building block in the design and development of novel therapeutic agents and functional materials.

Introduction to the Benzofuran Scaffold

Benzofuran is a vital heterocyclic scaffold comprising a furan ring fused to a benzene ring. First synthesized in 1870, this structural motif is present in a wide array of natural products and synthetic compounds that exhibit diverse and significant biological activities.[1] Benzofuran derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[2][3] The unique electronic properties and rigid planar structure of the benzofuran core make it a privileged scaffold in drug design.[4]

The introduction of halogen substituents, such as bromine and fluorine, onto the benzofuran ring can profoundly influence a molecule's properties. Halogenation can enhance metabolic stability, improve membrane permeability, and provide a handle for further chemical functionalization.[5] Specifically, the combination of a bromine atom at the 5-position and a fluorine atom at the 6-position of the benzofuran ring system in this compound creates a unique substitution pattern with intriguing electronic and steric effects that can be exploited in synthetic and medicinal chemistry.

Synthesis of this compound

A potential synthetic pathway could commence from a commercially available or readily synthesized 4-bromo-5-fluoro-2-iodophenol. This intermediate could then undergo a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring.[4]

G cluster_0 Proposed Synthesis of this compound Start 4-Bromo-5-fluoro-2-iodophenol Step1 Sonogashira Coupling (e.g., TMS-acetylene, Pd/Cu catalyst, base) Start->Step1 Intermediate 2-(2-(Trimethylsilyl)ethynyl)-4-bromo-5-fluorophenol Step1->Intermediate Step2 Intramolecular Cyclization (e.g., TBAF or K2CO3) Intermediate->Step2 Product This compound Step2->Product G cluster_0 Electrophilic Substitution Reactivity Reactant This compound Electrophile E+ Reactant->Electrophile Attack at C2 Reactant->Electrophile Attack at C3 Intermediate_C2 Intermediate at C2 Electrophile->Intermediate_C2 Intermediate_C3 Intermediate at C3 Electrophile->Intermediate_C3 Product_C2 2-Substituted Product Intermediate_C2->Product_C2 -H+ Product_C3 3-Substituted Product Intermediate_C3->Product_C3 -H+ G cluster_0 Suzuki-Miyaura Coupling Workflow Start This compound + R-B(OH)2 Reaction Pd Catalyst Base Solvent, Heat Start->Reaction Workup Aqueous Work-up Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-R-6-fluoro-1-benzofuran Purification->Product

Sources

Physical Properties and Synthetic Utility of 5-Bromo-6-fluoro-1-benzofuran: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist overseeing the scale-up of advanced pharmaceutical intermediates, I frequently encounter halogenated benzofurans as critical scaffolds in both medicinal chemistry and advanced materials science. 5-Bromo-6-fluoro-1-benzofuran (CAS: 1427417-54-6) represents a highly specialized, bifunctional building block. The strategic placement of a bromine atom at the C5 position and a fluorine atom at the C6 position creates a unique stereoelectronic profile. This whitepaper systematically deconstructs the physical properties, spectroscopic signatures, and synthetic utility of this compound, providing field-proven, self-validating protocols for its application.

Molecular Architecture & Fundamental Physical Properties

The physical behavior of this compound is dictated by the interplay between its rigid, planar aromatic core and its halogen substituents. Because this is an advanced synthetic intermediate, empirical thermodynamic data is often proprietary; however, high-confidence predictive models and structural analogs provide a reliable physical profile.

Table 1: Fundamental Physical and Chemical Properties

PropertyValueCausality / Mechanistic Origin
CAS Registry Number 1427417-54-6[1] [3]
Molecular Formula C8H4BrFODerived from the core benzofuran structure.
Molecular Weight 215.02 g/mol Calculated monoisotopic mass.
Predicted Boiling Point 245 – 255 °C (at 760 mmHg)Elevated significantly by the massive bromine atom, which increases polarizability and London dispersion forces.
Predicted Density 1.65 – 1.75 g/cm³Dense molecular packing driven by the planar aromatic core and heavy halogen atoms.
LogP (Lipophilicity) ~3.3Enhanced by the highly lipophilic C-F and C-Br bonds, driving hydrophobic partitioning.
Hydrogen Bond Donors 0Strictly aprotic structure; lacks N-H or O-H bonds.
Hydrogen Bond Acceptors 2 (O, F)Weak acceptance capability via the furan oxygen and fluorine lone pairs.

Causality of Properties in Drug Design:

  • Lipophilicity & Absorption: The introduction of the C-F bond increases the overall lipophilicity of the scaffold. Fluorine’s high electronegativity draws electron density away from the aromatic ring (-I effect), which modulates the pKa of any adjacent functional groups introduced downstream, thereby influencing cellular permeability.

  • Metabolic Stability: In drug design, the C6 position of a benzofuran is often a site of rapid cytochrome P450-mediated oxidation. The C-F bond, being significantly stronger than a C-H bond, acts as a [1], enhancing the pharmacokinetic half-life of derived therapeutics.

Spectroscopic Characterization

Accurate characterization is the bedrock of synthetic validation. For this compound, the spectroscopic signatures are highly distinct and must be verified before utilizing the compound in downstream synthesis:

  • 1H NMR (CDCl3, 400 MHz): The furan ring protons exhibit characteristic doublets. The C2-H typically resonates downfield (~7.6 ppm, d, J = 2.2 Hz) due to the adjacent oxygen, while C3-H appears around 6.8 ppm. The aromatic protons (C4-H and C7-H) are singlets that are further split by long-range fluorine coupling (J_HF ~ 6-10 Hz).

  • 19F NMR (CDCl3, 376 MHz): A single, distinct peak is observed in the region of -110 to -115 ppm, characteristic of an aryl fluoride.

  • Mass Spectrometry (GC-MS): The presence of bromine is unequivocally confirmed by a 1:1 isotopic doublet for the molecular ion [M]+ at m/z 214 (79Br) and 216 (81Br).

Synthetic Utility & Functionalization Pathways

The true value of this compound lies in its orthogonal reactivity. The C5-Br bond is primed for transition-metal-catalyzed cross-coupling, while the C2 position of the furan ring remains susceptible to directed lithiation.

Mechanistic Insight: The inductive electron-withdrawing effect of the C6-fluorine slightly depletes electron density at the adjacent C5 carbon. This electronic deficiency facilitates the oxidative addition of electron-rich Palladium(0) species into the C5-Br bond, accelerating compared to unfluorinated analogs [2].

Functionalization core 5-Bromo-6-fluoro- 1-benzofuran c2 C2-Lithiation (n-BuLi, -78°C) core->c2 Strong Base c5 C5-Suzuki Coupling (Pd-Catalyst) core->c5 Pd(0) / Base c3 C3-Electrophilic Substitution core->c3 Electrophile (E+) val_c2 Validation: D2O Quench NMR c2->val_c2 val_c5 Validation: LC-MS Mass Check c5->val_c5 val_c3 Validation: GC-MS Regio-Check c3->val_c3

Fig 1: Orthogonal functionalization pathways of this compound with validation steps.

Self-Validating Experimental Protocol: C5 Suzuki-Miyaura Coupling

To ensure reproducibility, the following protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl boronic acid incorporates mandatory validation checkpoints. A protocol without built-in validation is merely a suggestion; a self-validating protocol is a scientific standard.

Workflow step1 1. Reagent Prep & Degassing val1 Check: O2 < 1ppm (DO Meter) step1->val1 step2 2. Catalytic Assembly (Pd(dppf)Cl2 + Boronic Acid) step1->step2 step3 3. Reaction Heating (90°C, 12h) step2->step3 val3 Check: TLC Rf~0.8 Disappearance of SM step3->val3 step4 4. Aqueous Workup & Extraction step3->step4 val4 Check: Aqueous pH ~7 No Emulsion step4->val4 step5 5. Flash Chromatography & Isolation step4->step5 val5 Check: 1H NMR & LC-MS >95% Purity step5->val5

Fig 2: Self-validating experimental workflow for the C5 Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:
  • Reagent Preparation & Degassing:

    • Action: Dissolve this compound (1.0 eq) and the target aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly deactivates Pd(0) to Pd(II), halting the catalytic cycle.

    • Validation Checkpoint 1: Use a dissolved oxygen (DO) meter to confirm O2 levels are <1 ppm, or visually confirm the complete cessation of micro-bubbles before adding the catalyst.

  • Catalyst Assembly:

    • Action: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.0 eq) under a positive stream of Argon.

    • Causality: Pd(dppf)Cl2 is chosen because its large bite angle facilitates reductive elimination, while K2CO3 activates the boronic acid via the formation of a [2].

  • Reaction Heating & Monitoring:

    • Action: Heat the mixture to 90 °C under an inert atmosphere.

    • Validation Checkpoint 2: After 4 hours, perform Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/EtOAc). The starting material (Rf ~0.8) must be completely absent, replaced by a lower Rf product spot. Do not proceed to workup until this is confirmed.

  • Workup & Extraction:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4Cl, followed by brine.

    • Validation Checkpoint 3: Test the aqueous layer with pH paper to ensure it is neutral (~pH 7). A basic aqueous layer can lead to product degradation during concentration.

  • Purification & Final QC:

    • Action: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

    • Validation Checkpoint 4: Submit the isolated product for LC-MS and 1H NMR. Acceptance criteria: >95% purity by UV integration and correct mass adduct[M+H]+.

Conclusion

This compound is more than a simple reagent; it is a precision-engineered scaffold. By understanding the causality behind its physical properties—driven by the synergistic effects of the benzofuran core, the heavy bromine atom, and the electronegative fluorine—researchers can predictably harness its reactivity. Implementing self-validating workflows ensures that this advanced intermediate is utilized with maximum efficiency and scientific rigor in downstream drug discovery applications.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • European Chemicals Agency (ECHA). (2024). ECHA CHEM Database: this compound (CAS 1427417-54-6). URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary. URL: [Link]

Sources

An In-Depth Technical Guide to the Identification and Characterization of 5-Bromo-6-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the identification and characterization of 5-Bromo-6-fluoro-1-benzofuran, a compound of interest for researchers, scientists, and professionals in drug development. Given the apparent novelty of this specific substitution pattern on the benzofuran scaffold, this document will focus on the predictive analysis and a robust, self-validating workflow for its definitive identification, should it be synthesized. The benzofuran core is a vital pharmacophore present in numerous natural products and clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of halogen atoms like bromine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making derivatives such as this compound compelling targets for medicinal chemistry.[2]

Core Identification Parameters

As of the latest revisions of major chemical databases, a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned, suggesting its status as a novel or non-commercially available compound. For structurally related compounds, CAS numbers have been registered, such as for 5-Bromo-6-fluorobenzofuran-3(2H)-one (CAS 1260007-95-1) and 6-Bromo-5-fluoro-1a,6b-dihydro-1H-cyclopropa[b]benzofuran (CAS 2459414-18-5). Therefore, any researcher synthesizing this target molecule for the first time will be responsible for providing the necessary analytical data for its official registration.

Molecular Structure and Physicochemical Predictions

The foundational step in the identification of a novel compound is the thorough understanding of its predicted properties based on its structure.

PropertyPredicted Value
Molecular Formula C₈H₄BrFO
Molecular Weight 215.02 g/mol
Monoisotopic Mass 213.9402 g/mol
SMILES Brc1cc2occc2c(F)c1

Proposed Synthetic Strategy: A Pathway to this compound

The synthesis of substituted benzofurans can be achieved through various established methodologies.[3] A plausible and regioselective approach for the synthesis of this compound could involve a multi-step sequence starting from a suitably substituted phenol. The choice of this pathway is dictated by the desired substitution pattern and the commercial availability of starting materials.

Synthetic_Pathway A 4-Bromo-3-fluorophenol B 2-(4-Bromo-3-fluorophenoxy)acetaldehyde diethyl acetal A->B Williamson Ether Synthesis (Bromoacetaldehyde diethyl acetal, K2CO3) C This compound B->C Acid-catalyzed Cyclization (e.g., Polyphosphoric acid, heat) Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Data Integration & Validation Synthesis Proposed Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR MS High-Resolution Mass Spectrometry (HRMS) Purification->MS IR FTIR Spectroscopy Purification->IR Integration Correlate all spectral data NMR->Integration MS->Integration IR->Integration Validation Confirm Structure & Purity Integration->Validation

Sources

discovery and historical literature of halogenated benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Historical Literature of Halogenated Benzofurans: A Technical Guide

Executive Summary

The halogenated benzofuran scaffold represents a cornerstone in medicinal chemistry, bridging the gap between naturally occurring defense metabolites and high-potency synthetic pharmacophores. This guide analyzes the historical evolution of this class, from the early isolation of plant-based precursors like khellin to the rational design of Class III antiarrhythmics (Amiodarone) and uricosuric agents (Benzbromarone). It details the synthetic methodologies, structure-activity relationships (SAR), and the emerging field of marine-derived halogenated natural products, providing a roadmap for researchers in drug discovery.

The Chemical Genesis: From Plant Extracts to Synthetic Scaffolds

The history of benzofuran chemistry is rooted in the 19th-century isolation of heterocyclic compounds from coal tar and plant sources. However, the specific value of the halogenated subclass emerged through the modification of natural products to enhance biological stability and lipophilicity.

The Khellin Connection

The intellectual lineage of halogenated benzofurans begins with khellin , a furanochromone alkaloid isolated from the seeds of Ammi visnaga (toothpick weed). Historically used in the Mediterranean for ureteral colic, khellin exhibited coronary vasodilatory properties but was limited by low potency and toxicity.

  • Significance: Khellin served as the structural template for the benzofuran ring system in drug design.

  • Transition: In the 1950s and 60s, researchers at Labaz (Belgium) sought to strip the chromone ring down to a benzofuran core to retain activity while reducing side effects.

Early Synthetic Milestones

The first successful halogenated benzofurans were not random screens but targeted modifications. The introduction of iodine and bromine atoms was driven by the "bioisostere" concept and the need to modulate the molecule's lipophilicity (LogP) for better membrane permeability.

The Pharmacological Breakthroughs: Amiodarone and Benzbromarone

This era defined the clinical utility of halogenated benzofurans. The addition of heavy halogens (Iodine, Bromine) was critical for the unique pharmacological profiles of these drugs.

Amiodarone: The Iodinated Standard

Discovered in 1961 by Tondeur and Binon, Amiodarone is the archetype of the halogenated benzofuran.

  • Discovery Logic: Originally developed as an antianginal agent, its profound Class III antiarrhythmic properties (potassium channel blockade) were later characterized by Singh and Vaughan Williams.

  • Halogen Role: The di-iodo moiety on the benzoyl ring mimics thyroid hormones (thyroxine), which explains both its efficacy and its thyroid-related side effects. The iodine atoms increase the molecular weight and lipophilicity, facilitating accumulation in lipid-rich tissues.

Benzbromarone: The Brominated Uricosuric

Introduced in the 1970s, Benzbromarone represents the brominated evolution of the scaffold.

  • Mechanism: It acts as a potent inhibitor of URAT1 (urate transporter 1) in the proximal renal tubule.

  • Structural Insight: The bromine atoms at the 3,5-positions of the phenyl ring are essential for binding affinity in the hydrophobic pocket of the transporter.

  • Regulatory Note: While withdrawn in some European markets due to hepatotoxicity, it remains a first-line therapy in Asian markets, highlighting the delicate balance of halogen-induced metabolic stability versus toxicity.

Natural Product Discovery: The Marine Frontier

While early halogenated benzofurans were synthetic, recent decades have revealed that nature—specifically the marine environment—is a prolific producer of these compounds. The high concentration of chloride and bromide ions in seawater drives this biosynthesis.

Marine Fungal Isolates
  • Source: Pseudallescheria boydii, a fungus associated with the starfish Acanthaster planci.

  • Key Compounds:

    • 6-chloro-2-(2-hydroxypropan-2-yl)-2,3-dihydro-5-hydroxybenzofuran [1]

    • 7-chloro-2-(2-hydroxypropan-2-yl)-2,3-dihydro-5-hydroxybenzofuran [1]

  • Significance: These compounds demonstrate that enzymatic chlorination of the benzofuran core is biologically feasible, offering new enzymatic pathways for "green" halogenation in industrial synthesis.

Visualization of Discovery Timeline

DiscoveryTimeline Khellin 1940s: Khellin (Ammi visnaga) Labaz 1961: Labaz Synthesis (Benzofuran Core) Khellin->Labaz Pharmacophore Simplification Amiodarone 1962: Amiodarone (Iodinated Antiarrhythmic) Labaz->Amiodarone Iodination Benzbromarone 1970s: Benzbromarone (Brominated Uricosuric) Labaz->Benzbromarone Bromination Marine 2000s-Present: Marine Discovery (Chlorinated Natural Products) Amiodarone->Marine Biological Validation

Caption: Chronological evolution from natural precursors to synthetic drugs and back to marine natural product discovery.

Synthetic Methodologies & Protocols

The synthesis of halogenated benzofurans requires precise control over ring closure and halogenation. The following protocol details the synthesis of the Amiodarone intermediate, a classic example of this chemistry.

Core Protocol: Synthesis of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran

Objective: To construct the iodinated benzofuran core used in Amiodarone production. Safety Warning: Iodine and chlorinated solvents are hazardous. Work in a fume hood.

Reagents:

  • Salicylaldehyde[2][3]

  • Methyl 2-bromohexanoate

  • Potassium Carbonate (

    
    )
    
  • p-Anisoyl chloride

  • Aluminum Chloride (

    
    )[4]
    
  • Iodine (

    
    ) / Potassium Iodide (
    
    
    
    )

Step-by-Step Workflow:

  • Benzofuran Ring Construction (Rapoport-like Cyclization):

    • Dissolve salicylaldehyde (1.0 eq) and methyl 2-bromohexanoate (1.1 eq) in DMF.

    • Add anhydrous

      
       (2.5 eq) and reflux at 100°C for 4 hours.
      
    • Mechanism:[4][5][6] Phenolic alkylation followed by intramolecular aldol condensation and dehydration.

    • Validation: TLC should show disappearance of salicylaldehyde. Yield: ~80% 2-butylbenzofuran .

  • Friedel-Crafts Acylation:

    • Dissolve 2-butylbenzofuran in dichloromethane (DCM).

    • Cool to 0°C. Add p-anisoyl chloride (1.1 eq).

    • Slowly add

      
       (1.2 eq) portion-wise. Stir at RT for 6 hours.
      
    • Result: Formation of the ketone bridge at the C3 position.

  • Demethylation:

    • Treat the acylated product with Pyridine hydrochloride at 200°C or

      
       in DCM at -78°C to remove the methyl group from the p-anisoyl moiety, revealing the free phenol.
      
  • Iodination (The Critical Step):

    • Dissolve the 3-(4-hydroxybenzoyl)benzofuran intermediate in aqueous methanol.

    • Add

      
       (2.2 eq) and 
      
      
      
      in water slowly while maintaining pH ~8-9 with carbonate buffer.
    • Observation: The solution turns from dark brown to pale yellow as iodine is consumed.

    • Purification: Recrystallize from ethanol.

    • Product:2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran .

Synthetic Pathway Diagram

Synthesis Start Salicylaldehyde + 2-Bromohexanoate Cyclization Step 1: Cyclization (K2CO3, DMF, 100°C) Start->Cyclization Core 2-Butylbenzofuran Cyclization->Core Acylation Step 2: Friedel-Crafts (p-Anisoyl Cl, AlCl3) Core->Acylation Intermed 3-(p-Anisoyl) Intermediate Acylation->Intermed Demethyl Step 3: Demethylation (BBr3 or Pyridine HCl) Intermed->Demethyl Phenol 4-Hydroxybenzoyl Intermediate Demethyl->Phenol Iodination Step 4: Iodination (I2, KI, pH 8) Phenol->Iodination Final 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl) benzofuran Iodination->Final

Caption: Step-wise synthesis of the key iodinated intermediate for Amiodarone.

Structure-Activity Relationships (SAR)

The biological activity of halogenated benzofurans is strictly governed by the position and nature of the halogen substituent.

FeatureModificationBiological Impact
C2 Position Alkyl chain (Butyl)Increases lipophilicity; essential for membrane anchoring.
C3 Position Benzoyl linkerProvides flexibility and hydrogen bond acceptors (ketone).
Halogenation Iodine (3,5-diiodo) Maximizes metabolic stability; mimics thyroid hormones; enhances K+ channel blocking.
Halogenation Bromine (3,5-dibromo) Increases potency against URAT1 (Benzbromarone); lower MW than Iodine.
Halogenation Chlorine (Natural)Often found in marine metabolites; moderate increase in lipophilicity.
Hydroxyl Group 4-OH on PhenylCritical H-bond donor; site for further etherification (e.g., amino-ethoxy tail in Amiodarone).

References

  • Tondeur, R., & Binon, F. (1962). Derivatives of benzofuran.[3][6][7][8][9][10][11] Synthesis of amiodarone. Chim. Ther., 1, 272.

  • Singh, B. N., & Vaughan Williams, E. M. (1970). The effect of amiodarone, a new anti-anginal drug, on cardiac muscle. British Journal of Pharmacology. Link

  • Healey, A., et al. (2003). Withdrawal of benzbromarone: a blow to gout patients. Rheumatology. Link

  • Zhang, Y., et al. (2015). Two chlorinated benzofuran derivatives from the marine fungus Pseudallescheria boydii. Natural Product Communications. Link

  • BenchChem Technical Review. (2025). The Genesis and Synthesis of Amiodarone Hydrochloride. Link

  • Ganesh Remedies. (2024). Synthesis of 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran. Link

Sources

electrophilic substitution reactions of 5-Bromo-6-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-6-fluoro-1-benzofuran

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1-benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its functionalization is a cornerstone of medicinal chemistry and materials science. This guide provides an in-depth technical analysis of the electrophilic substitution reactions on a specifically substituted derivative, this compound. We will dissect the complex interplay of directing effects exerted by the fused furan ring and the halogen substituents on the benzene moiety. This document serves as a predictive and practical resource, offering detailed experimental protocols for key transformations such as nitration, halogenation, and Friedel-Crafts acylation, complete with mechanistic rationale and data presentation to guide laboratory synthesis.

Core Principles: Electronic Architecture and Predicted Reactivity

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is not governed by a single substituent but by the cumulative electronic influence of the entire molecular architecture. Understanding this interplay is critical for predicting and controlling reaction outcomes.

The Benzofuran System: An Activated Heterocycle

The benzofuran ring system consists of a benzene ring fused to a furan ring. The oxygen atom in the furan ring is a powerful electron-donating group, enriching the entire π-system with electron density through resonance (+M effect). This makes the benzofuran nucleus significantly more reactive towards electrophiles than benzene itself.[3] While electrophilic attack can occur on the furan ring (preferentially at the C2 position), this guide focuses on substitution on the benzenoid ring, where the available positions are C4 and C7.

Directing Effects of Halogen Substituents

The reactivity is further modulated by the halogen atoms at the C5 and C6 positions. Halogens present a classic dichotomy of electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, both bromine and fluorine withdraw electron density from the aromatic ring through the sigma bond framework. This effect is deactivating, meaning it slows the rate of EAS compared to unsubstituted benzofuran.[4][5]

  • Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This effect donates electron density and is crucial for stabilizing the cationic intermediate (the arenium ion or σ-complex) formed during the reaction.[6] This resonance stabilization is most effective when the electrophile adds to the ortho or para positions relative to the halogen.[6][7]

Therefore, halogens are classified as deactivating, ortho, para-directors .[4][5]

Predicting Regioselectivity for this compound

In our target molecule, two positions on the benzene ring are available for substitution: C4 and C7.

  • Attack at C4: This position is ortho to the 5-bromo substituent and meta to the 6-fluoro substituent. The bromo group will stabilize the arenium ion intermediate via its +M effect.

  • Attack at C7: This position is ortho to the 6-fluoro substituent and meta to the 5-bromo substituent. The fluoro group will stabilize the intermediate via its +M effect. Furthermore, the C7 position is also activated by the powerful resonance donation from the furan ring oxygen.

Caption: Logical flow for predicting the major site of electrophilic substitution.

Experimental Protocols for Key Transformations

The following protocols are designed as robust starting points for the electrophilic functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration: Synthesis of 5-Bromo-6-fluoro-7-nitro-1-benzofuran

Nitration introduces the versatile nitro group, a precursor to amines and a strong electron-withdrawing group. A mixture of nitric and sulfuric acid is the standard nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺).[8]

Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (H₂SO₄, 10 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture Preparation: While maintaining the temperature below 10 °C, slowly add fuming nitric acid (HNO₃, 2 mL) dropwise to the sulfuric acid with vigorous stirring.

  • Substrate Addition: Dissolve this compound (1.0 g, 4.33 mmol) in a minimal amount of dichloromethane or add it directly if it is a liquid. Add this solution dropwise to the cold nitrating mixture over 20 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Friedel-Crafts Acylation: Synthesis of 1-(this compound-7-yl)ethan-1-one

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that installs an acyl group onto the aromatic ring, producing a ketone.[9] The reaction typically employs an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10]

Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.44 g, 10.8 mmol). Add anhydrous dichloromethane (CH₂Cl₂, 20 mL) and cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add acetyl chloride (CH₃COCl, 0.62 mL, 8.66 mmol) to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 g, 4.33 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.

  • Workup: Cool the reaction back to 0 °C and quench by slowly pouring it onto a mixture of crushed ice (50 g) and concentrated hydrochloric acid (HCl, 5 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the resulting crude ketone by flash chromatography or recrystallization.

Data Summary Table
ReactionElectrophileReagents & ConditionsPredicted Major Product
Nitration Nitronium ion (NO₂⁺)HNO₃, H₂SO₄, 0-5 °C5-Bromo-6-fluoro-7-nitro-1-benzofuran
Acylation Acylium ion (CH₃CO⁺)CH₃COCl, AlCl₃, CH₂Cl₂, 0 °C to RT1-(this compound-7-yl)ethan-1-one
Bromination Bromonium ion (Br⁺)Br₂, FeBr₃, CCl₄, RT5,7-Dibromo-6-fluoro-1-benzofuran

Mechanistic Rationale for Regioselectivity

The preference for substitution at C7 can be rationalized by examining the stability of the cationic arenium ion intermediates formed during the reaction.

Caption: Stability comparison of arenium ion intermediates for C7 vs. C4 attack.

As illustrated above, when the electrophile attacks the C7 position, a key resonance contributor can be drawn where the positive charge is delocalized onto the furan oxygen atom. This structure is particularly stable because all atoms (except hydrogen) possess a full octet of electrons. This potent stabilizing interaction significantly lowers the activation energy for the C7 substitution pathway.[11] Conversely, attack at the C4 position does not allow for such direct resonance stabilization from the furan oxygen, resulting in a higher energy intermediate and a slower reaction rate.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Kotovskaya, S. K., Romanova, S. A., Charushin, V. N., & Chupakhin, O. N. (2019). 5(6)-Fluoro-6(5)-R-benzofuroxans: Synthesis and NMR 1H, 13C and 19F Studies.
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936.
  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13859942, 5-Bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran. Retrieved from [Link]

  • Ohwada, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5985.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Liu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27804-27823.
  • Liu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Chem LibreTexts. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. [Video]. YouTube. Retrieved from [Link]

  • Choi, H. D., et al. (2011). 5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123.
  • Choi, H. D., et al. (2011). 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o405.
  • University of Calgary. (n.d.). Directing Groups in SE Ar.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2235.
  • Ustarroz, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1319.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 17 Notes. Aromatic Reactions.
  • University of Northern Iowa. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Nitration of 5-Bromo-3-chloro-2-fluorotoluene.
  • Semantic Scholar. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

  • Chem LibreTexts. (2018, April 14). 35.05 Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Rosati, O., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1636.
  • Chem LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • ResearchGate. (2026, January 19).
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

The Benzofuran Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of Substituted Benzofurans Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The benzofuran moiety (benzo[b]furan) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its fused benzene and furan rings, this heterocyclic system exhibits unique electronic properties, lipophilicity, and capability for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-

stacking interactions. This guide analyzes the structural determinants governing the biological activity of substituted benzofurans, focusing on their application in oncology, cardiology, and neurology. It provides actionable insights into Structure-Activity Relationships (SAR), validated synthetic protocols, and mechanistic pathways.

Chemical Foundation & Natural Occurrence

The benzofuran core consists of a benzene ring fused to a furan ring. Numbering initiates at the oxygen atom (position 1) and proceeds clockwise.

  • Electronic Character: The furan ring is electron-rich, making the C-2 and C-3 positions susceptible to electrophilic substitution, though C-2 is generally more reactive due to inductive effects.[1][2][3][4]

  • Lipophilicity: The aromatic system imparts significant lipophilicity (logP), facilitating membrane permeability—a critical factor in the bioavailability of drugs like Amiodarone .

  • Natural Sources: The scaffold is ubiquitous in nature, found in Ailanthoidol (neolignan), Egonol, and Moracin derivatives (mulberry), often exhibiting potent antioxidant and antifungal properties.

Therapeutic Landscape: Mechanisms & Applications[2][3][5]

Cardiovascular Agents (Antiarrhythmics)

The most clinically established application of benzofurans is in the management of cardiac arrhythmias.

  • Amiodarone: A Class III antiarrhythmic that blocks potassium channels, prolonging the cardiac action potential. It also blocks sodium and calcium channels and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -adrenergic receptors.[1][3][4][5]
    
    • Critical Feature: The di-iodo substitution on the benzoyl moiety and the diethylaminoethoxy side chain are essential for activity but contribute to thyroid and pulmonary toxicity.[1][2][3][4]

  • Dronedarone: A non-iodinated derivative designed to mitigate thyroid toxicity.[1][4][5][6][7] It incorporates a methylsulfonamide group to reduce lipophilicity and shorten half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), reducing tissue accumulation.[1]
    
Oncology (Anticancer Activity)

Substituted benzofurans, particularly 2-phenylbenzofurans , act as potent antiproliferative agents.[1][2]

  • Tubulin Polymerization Inhibition: Many derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest in the G2/M phase.[1][4]

    • SAR Insight: A trimethoxy motif (similar to colchicine/combretastatin A-4) on the C-2 phenyl ring significantly enhances tubulin binding affinity.[1][2][3][4]

  • Kinase Inhibition: Benzofurans have demonstrated inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor), suppressing tumor angiogenesis and proliferation.[1][4]

CNS Disorders (Antidepressants)[2]
  • Vilazodone: An FDA-approved SSRI and 5-HTngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     receptor partial agonist used for Major Depressive Disorder.[1][3][4]
    
    • Structure: Contains a 5-substituted benzofuran-2-carboxamide linked to a piperazine ring.[1][2][3][4][8][9] The benzofuran core provides the necessary steric bulk and hydrophobic interaction for receptor binding.

Anti-inflammatory & Antimicrobial[2][3][11]
  • COX-2 Inhibition: 2,3-Diarylbenzofurans can mimic the structure of Coxibs, selectively inhibiting Cyclooxygenase-2 (COX-2) by fitting into the enzyme's hydrophobic pocket.[1][2][3][4]

  • Antimicrobial: C-2 substituted benzofurans (e.g., with nitro or halogen groups) show efficacy against MRSA and Candida species by disrupting cell membrane integrity or inhibiting DNA gyrase.[1][2][4]

Structure-Activity Relationship (SAR) Analysis

The biological profile of benzofurans is strictly dictated by substitution patterns at C-2, C-3, and C-5 positions.[1][2][3][4]

PositionSubstitution TypeEffect on Biological Activity
C-2 Aryl (Phenyl, substituted phenyl)Critical for Anticancer (tubulin binding) and Antimicrobial activity.[1][2][3][4] 3,4,5-trimethoxyphenyl at C-2 mimics Combretastatin A-4.
C-2 Carboxamide / Basic Side ChainEssential for CNS activity (e.g., Vilazodone) and receptor binding affinity (5-HT).[1][2][3][4]
C-3 Carbonyl (Benzoyl)Found in Antiarrhythmics (Amiodarone).[1][2][3][4][10] Provides a hinge for conformational flexibility and lipophilic interaction.[4]
C-3 Halogen / CyanoSmall electron-withdrawing groups at C-3 often enhance metabolic stability and potency in antimicrobial derivatives.
C-5 Halogen (F, Br, I)Increases lipophilicity and metabolic stability.[1][2][3][4] Di-iodo substitution (Amiodarone) is key for potency but drives toxicity.[1][2][3][4]
C-5 Hydroxyl / MethoxyElectron-donating groups at C-5 often enhance Antioxidant and Neuroprotective (AChE inhibition) capacity.[1][2][3][4]

Experimental Protocols (Self-Validating Systems)

Synthesis: Rap-Stoermer Condensation (Green Chemistry Protocol)

This protocol allows for the rapid assembly of 2-substituted benzofurans from salicylaldehydes and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketones without harsh reflux conditions.[1][3][4]

Objective: Synthesis of 2-(4-methoxyphenyl)benzofuran. Reagents: Salicylaldehyde (10 mmol), 2-Bromo-4'-methoxyacetophenone (10 mmol), KOH (20 mmol), Polyethylene Glycol-400 (PEG-400) as solvent/catalyst.[1][2][3][4]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.22 g (10 mmol) of salicylaldehyde and 2.29 g (10 mmol) of 2-Bromo-4'-methoxyacetophenone in 10 mL of PEG-400.

  • Activation: Add 1.12 g (20 mmol) of powdered KOH to the mixture.

  • Reaction: Stir the mixture vigorously at 100°C for 1-2 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).[4] The spot for the starting aldehyde should disappear.

  • Work-up: Cool the reaction mixture to room temperature. Pour into 100 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove residual PEG and inorganic salts.

  • Purification: Recrystallize from ethanol to yield pure 2-(4-methoxyphenyl)benzofuran (Yield ~85-90%).

  • Validation: Confirm structure via

    
    H NMR (Look for the characteristic C-3 proton singlet around 
    
    
    
    7.0 ppm).
Biological Assay: Tubulin Polymerization Inhibition

To validate anticancer mechanism.[2][4]

  • Preparation: Use a fluorescence-based tubulin polymerization assay kit (purified porcine brain tubulin >99%).[1][2][3][4]

  • Incubation: Incubate tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 
    
    
    
    M of the test benzofuran compound at 37°C.
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes using a microplate reader.

  • Analysis: Compare the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (rate of polymerization) against a vehicle control (DMSO) and a positive control (Colchicine). A potent inhibitor will show a flat or significantly depressed fluorescence curve.[4]
    

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Map

SAR_Map Benzofuran Benzofuran Scaffold C2 C-2 Position (Critical for Potency) Benzofuran->C2 C3 C-3 Position (Modulates Pharmacokinetics) Benzofuran->C3 C5 C-5 Position (Metabolic Stability) Benzofuran->C5 Aryl Aryl / Heteroaryl Groups (Anticancer / Antimicrobial) C2->Aryl e.g., 2-Phenyl (Tubulin) Basic Basic Side Chains (Receptor Binding / CNS) C2->Basic e.g., Carboxamide (Vilazodone) C3->Aryl e.g., Benzoyl (Amiodarone) Halogens Halogens (F, I) (Lipophilicity / Toxicity) C5->Halogens e.g., Di-iodo (Amiodarone) Methoxy Methoxy / Hydroxyl (Tubulin Affinity / Redox) C5->Methoxy e.g., 5-OMe (Antioxidant)

Caption: SAR map highlighting critical substitution sites on the benzofuran ring and their impact on biological function.[1][2][3][8]

Diagram 2: Synthesis Workflow (Rap-Stoermer)

Synthesis_Workflow Start Starting Materials: Salicylaldehyde + alpha-Haloketone Base Base Activation: KOH / K2CO3 Start->Base Mix in PEG-400 Inter Intermediate: O-Alkylation (Ether formation) Base->Inter Nucleophilic Attack Cyclization Intramolecular Cyclization: Aldol Condensation type Inter->Cyclization Heat (100°C) Product Final Product: 2-Substituted Benzofuran Cyclization->Product Dehydration (-H2O)

Caption: Step-by-step reaction pathway for the Rap-Stoermer synthesis of 2-substituted benzofurans.

Diagram 3: Mechanism of Action (Tubulin Inhibition)

MOA_Tubulin Drug 2-Phenylbenzofuran (Trimethoxy analog) Target Tubulin Dimer (Colchicine Binding Site) Drug->Target Binds with High Affinity Effect1 Inhibition of Microtubule Assembly Target->Effect1 Prevents Polymerization Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Mitotic Spindle Failure Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome Caspase Activation

Caption: Mechanistic cascade of 2-phenylbenzofuran derivatives inducing apoptosis via tubulin inhibition.[1][2][3][4]

References

  • FDA Label - Amiodarone HCl . Food and Drug Administration.[4][11] Available at: [Link]

  • FDA Label - Vilazodone (Viibryd) . Food and Drug Administration.[4][11] Available at: [Link]

  • FDA Label - Dronedarone (Multaq) . Food and Drug Administration.[4][11] Available at: [Link]

  • Review of Benzofuran Derivatives . National Institutes of Health (PMC). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • Benzofuran Synthesis Protocols . Organic Chemistry Portal. Rap-Stoermer Condensation. Available at: [Link]

Sources

literature review on the synthesis of poly-substituted benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Poly-substituted Benzofurans

Foreword

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and organic electronic materials.[1][2] Its prevalence in biologically active compounds, including anti-inflammatory, anti-cancer, and anti-viral agents, has driven extensive research into synthetic methodologies for its construction.[1][3] First synthesized by Perkin in 1870, the journey to create substituted benzofurans has evolved from classical rearrangements to highly sophisticated transition-metal-catalyzed reactions that offer unprecedented control over substitution patterns.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of the key strategies for synthesizing poly-substituted benzofurans. We will explore the causality behind experimental choices, present field-proven protocols, and offer a clear visual language through diagrams to illuminate complex transformations. Our focus is on providing a self-validating framework of knowledge that is both authoritative and practical for the modern chemist.

Core Synthetic Strategies: An Overview

The construction of the benzofuran ring system can be broadly categorized by the key bond-forming events. While classical methods laid the groundwork, modern synthesis is dominated by transition-metal catalysis, which provides milder conditions and broader functional group tolerance. The most powerful strategies often involve tandem or domino reactions, where multiple bonds are formed in a single pot, leading to a rapid increase in molecular complexity.

We will dissect these strategies through the lens of the principal bond disconnection approaches:

  • Intramolecular Cyclizations: Forming the heterocyclic ring from a pre-functionalized benzene precursor. This is the most common approach.

  • Tandem and Multi-component Reactions: Combining intermolecular coupling with intramolecular cyclization to build the scaffold from simpler starting materials in one pot.

  • Metal-Free Cyclizations: Leveraging reagents like hypervalent iodine to achieve oxidative cyclizations, offering an alternative to transition metals.

Transition-Metal-Catalyzed Intramolecular Cyclizations

Transition metals are invaluable tools for forging the C-O and C-C bonds necessary for benzofuran synthesis.[4][7] These methods often proceed via the formation of a key intermediate, such as an o-alkynylphenol or an o-alkenylphenol, which then undergoes a metal-mediated ring closure.

The Workhorse: Cyclization of o-Alkynylphenols

The intramolecular hydroalkoxylation of an o-alkynylphenol is one of the most reliable and versatile routes to 2-substituted and 2,3-disubstituted benzofurans.[2] The choice of catalyst is critical and dictates the reaction conditions and substrate scope.

The general mechanism involves the activation of the alkyne by the metal catalyst, followed by a 5-endo-dig cyclization, where the phenolic oxygen attacks the activated alkyne.

G start o-Alkynylphenol + M-Catalyst alkyne_complex Alkyne-Metal Complex (π-activation) start->alkyne_complex cyclization 5-endo-dig Nucleophilic Attack alkyne_complex->cyclization Phenolic -OH attack vinyl_metal Vinyl-Metal Intermediate cyclization->vinyl_metal protonolysis Protonolysis vinyl_metal->protonolysis product 2-Substituted Benzofuran protonolysis->product catalyst_regen Catalyst Regeneration protonolysis->catalyst_regen catalyst_regen->start

Caption: General mechanism for metal-catalyzed cyclization of o-alkynylphenols.

Catalyst Selection Insights:

  • Palladium & Copper: Often used in tandem for Sonogashira coupling followed by cyclization, but can also be used for the cyclization step alone.[8]

  • Gold (Au): Gold catalysts are highly oxophilic and are particularly effective at activating alkynes toward nucleophilic attack under mild conditions.[4][9]

  • Indium (In): Indium(III) halides have emerged as effective catalysts for this transformation.[8]

C-H Activation Pathways: Cyclization of o-Alkenylphenols

A more atom-economical approach involves the direct oxidative cyclization of o-alkenylphenols (e.g., 2-hydroxystilbenes).[10] This strategy forges the O-C2 bond via a C-H activation/functionalization event, typically catalyzed by palladium.[2][10]

The reaction proceeds through a tandem Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence.[10] This method is powerful for creating 2-aryl or 2-benzyl benzofurans.

The Power of Tandem Reactions: Sonogashira Coupling/Cyclization

For constructing highly substituted benzofurans, one-pot tandem reactions are exceptionally efficient. The most prominent of these is the palladium/copper-catalyzed Sonogashira coupling of an o-halophenol (typically an o-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization.[4][9] This approach builds the key o-alkynylphenol intermediate in situ.

This methodology can be extended to a three-component reaction, where an aryl iodide is added to trap the intermediate, leading directly to 2,3-disubstituted benzofurans.[11] The use of microwave irradiation can significantly shorten reaction times and minimize side products.[11]

G cluster_start Starting Materials Iodophenol o-Iodophenol Sonogashira Sonogashira Coupling Iodophenol->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira ArylIodide Aryl Iodide (Optional 3rd Component) Cyclization Intramolecular Cyclization ArylIodide->Cyclization + Pd(0) Catalyst Pd(0)/Cu(I) Catalyst Base Catalyst->Sonogashira Alkynylphenol o-Alkynylphenol Intermediate Sonogashira->Alkynylphenol Alkynylphenol->Cyclization Alkynylphenol->Cyclization + Pd(0) Product2Sub 2-Substituted Benzofuran Cyclization->Product2Sub (2-component) Product3Sub 2,3-Disubstituted Benzofuran Cyclization->Product3Sub (3-component)

Caption: Workflow for one-pot Sonogashira/cyclization synthesis of benzofurans.

Comparative Data for Sonogashira/Cyclization Protocols
Catalyst/LigandBaseSolventConditionsYield RangeReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF80-100 °CGood to Excellent[9][12]
Pd(OAc)₂ / X-PhosCs₂CO₃Dioxane100 °CModerate to Good[13]
Pd Nanoparticles-WaterAmbientHigh[8]
PdCl₂(MeCN)₂t-BuOLit-BuOH110 °CGood to Excellent[14]

Metal-Free Alternatives: Hypervalent Iodine Chemistry

While effective, transition metal catalysts can be costly and require removal from the final product, which is a critical consideration in pharmaceutical synthesis. Metal-free methods provide a valuable alternative. A prominent strategy is the oxidative cyclization of 2-hydroxystilbenes using hypervalent iodine reagents, such as (diacetoxyiodo)benzene [PhI(OAc)₂].[8][10]

This reaction can be performed stoichiometrically or catalytically with a co-oxidant.[8] It offers good to excellent yields and avoids metal contamination.

G start 2-Hydroxystilbene intermediate Phenoxy Radical/ Cationic Intermediate start->intermediate reagent PhI(OAc)₂ (Iodine(III) Reagent) reagent->intermediate Oxidation cyclization Intramolecular Cyclization intermediate->cyclization rearrangement Oxidative Aromatization cyclization->rearrangement product 2-Arylbenzofuran rearrangement->product byproduct PhI + 2 AcOH rearrangement->byproduct

Caption: Mechanism for Iodine(III)-mediated oxidative cyclization of 2-hydroxystilbenes.

Classical Approaches with a Modern Twist: The Perkin Rearrangement

The Perkin rearrangement, a base-catalyzed conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid, is the oldest method for benzofuran synthesis.[5][15] While historically significant, its classical execution often requires harsh conditions. Modern adaptations using microwave assistance have revitalized this method, allowing for expedited synthesis with shorter reaction times.[15]

The mechanism involves a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution (vinyl halide attack by the phenoxide) to form the benzofuran ring.[15][16] This method is particularly useful for accessing benzofuran-2-carboxylic acids, which are valuable synthetic intermediates.

Detailed Experimental Protocols

Adherence to a well-defined protocol is paramount for reproducibility and safety. The following are representative, field-tested procedures for key transformations.

Protocol 6.1: One-Pot, Three-Component Synthesis of a 2,3-Disubstituted Benzofuran via Sonogashira/Cyclization

This protocol is adapted from methodologies utilizing microwave irradiation for rapid synthesis.[11]

  • Objective: To synthesize 2-phenyl-3-(4-methylphenyl)benzofuran from 2-iodophenol, phenylacetylene, and 1-iodo-4-methylbenzene.

  • Materials:

    • 2-Iodophenol (1.0 mmol, 220 mg)

    • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

    • 1-Iodo-4-methylbenzene (1.2 mmol, 262 mg)

    • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

    • Copper(I) Iodide (CuI) (0.06 mmol, 11 mg)

    • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 416 µL)

    • Anhydrous, degassed DMF (5 mL)

  • Procedure:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-iodophenol, 1-iodo-4-methylbenzene, Pd(PPh₃)₄, and CuI.

    • Seal the vial with a septum and purge with dry argon for 10 minutes.

    • Using a syringe, add the degassed DMF, followed by the triethylamine and phenylacetylene.

    • Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Protocol 6.2: Metal-Free Synthesis of a 2-Arylbenzofuran via Iodine(III)-Mediated Cyclization

This protocol is based on the stoichiometric use of PhI(OAc)₂.[8]

  • Objective: To synthesize 2-phenylbenzofuran from (E)-2-(styryl)phenol (2-hydroxystilbene).

  • Materials:

    • (E)-2-(styryl)phenol (1.0 mmol, 196 mg)

    • (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 mmol, 386 mg)

    • Acetonitrile (CH₃CN), anhydrous (10 mL)

  • Procedure:

    • Dissolve (E)-2-(styryl)phenol in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

    • Add (diacetoxyiodo)benzene to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL).

    • Extract the mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane) to afford pure 2-phenylbenzofuran.

Conclusion and Future Outlook

The synthesis of poly-substituted benzofurans has matured into a sophisticated field, with a diverse arsenal of methods available to the synthetic chemist. Transition-metal catalysis, particularly palladium- and copper-based systems, remains the dominant force, enabling complex constructions through C-H activation and tandem coupling/cyclization reactions.[4][10] The development of one-pot, multi-component strategies continues to enhance synthetic efficiency, allowing for the rapid generation of molecular libraries for drug discovery.[11][12]

Looking ahead, the field is moving toward greater sustainability. The use of earth-abundant metal catalysts like iron and copper, as well as metal-free oxidative cyclizations, will likely become more prevalent.[10][17] Furthermore, the application of flow chemistry and photocatalysis promises to provide even milder, more controlled, and scalable routes to these invaluable heterocyclic scaffolds. The continued innovation in this area ensures that the benzofuran core will remain accessible for future applications in medicine and materials.

References

  • Touhami, M., Mehidi, H., Benhalima, N., Bouasria, F., & Adjdir, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]4][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

  • Touhami, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Al-Musawe, J. A., & Al-Amiery, A. A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Petrini, M. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available at: [Link]

  • Patel, A., & Shah, D. (2023). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Petrini, M. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Touhami, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]

  • Sharma, S., & Kumar, A. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1541-1571. Available at: [Link]

  • Unadkat, S. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]

  • Thévenin, M., Thoret, S., Grellier, P., & Dubois, J. (2013). Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. Bioorganic & Medicinal Chemistry, 21(17), 4885-4892. Available at: [Link]

  • Jia, F.-C., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters. Available at: [Link]

  • Katritzky, A. R., et al. (1997). General Synthesis of Polysubstituted Benzo[b]furans. The Journal of Organic Chemistry. Available at: [Link]

  • Wu, X.-F. (2017). Transition Metal-Catalyzed Benzofuran Synthesis. Elsevier. Available at: [Link]

  • Lin, S., et al. (n.d.). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. Organic Chemistry Frontiers. Available at: [Link]

  • Larock, R. C., & Yue, D. (2001). Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Chemtracts, 14, 508-513. Available at: [Link]

  • Ghorai, P., et al. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. ACS Publications. Available at: [Link]

  • Bowman, R. D., & Davie, E. (2010). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available at: [Link]

  • Gasco, A. M., et al. (2013). The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Beletskaya, I. P., et al. (2013). A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions. ResearchGate. Available at: [Link]

  • Bowden, K., & Hiscocks, S. P. (1997). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. Available at: [Link]

  • Lee, K., & Kim, Y. (2003). Synthesis of 2,3-Disubstituted Benzofurans from ortho-Acylphenols. Synlett, 2003(1), 131-133. Available at: [Link]

  • Cacchi, S., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. Available at: [Link]

  • Wu, X.-F. (2026). Transition Metal-Catalyzed Benzofuran Synthesis. Scribd. Available at: [Link]

  • Daugulis, O., et al. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: Functionalization of the C-5 Bromine in 5-Bromo-6-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring system is a 1 in drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. The strategic functionalization of 5-bromo-6-fluoro-1-benzofuran (CAS: 1427417-54-6) provides a critical vector for structure-activity relationship (SAR) exploration. The presence of the C-6 fluorine atom not only acts as a metabolic shield and bioisostere but also profoundly influences the electronic landscape of the adjacent C-5 bromine. This technical guide details the mechanistic rationale, quantitative metrics, and self-validating protocols for the late-stage functionalization of the C-5 position via transition-metal catalysis and organolithium chemistry.

Mechanistic Insights and Causality

The reactivity of this compound is uniquely dictated by the interplay between the electron-rich benzofuran core and the strongly electron-withdrawing C-6 fluorine.

Electronic Activation for Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) active species into the C-Br bond. The strong inductive (-I) effect of the C-6 fluorine lowers the energy of the C-Br σ* orbital (LUMO). This makes the C-5 position highly electrophilic, significantly accelerating the oxidative addition step compared to 2[2].

Regioselectivity in Lithium-Halogen Exchange: When employing organolithium reagents, two competing pathways exist: halogen-metal exchange at C-5 and deprotonation at the acidic C-2 position of the furan ring. By conducting the reaction at cryogenic temperatures (-78 °C), the kinetically favored lithium-halogen exchange outcompetes C-2 deprotonation. The resulting C-5 aryllithium species is further stabilized by the adjacent C-6 fluorine, preventing unwanted3[3].

G SM 5-Bromo-6-fluoro- 1-benzofuran Ox_Add Oxidative Addition (Accelerated by F) SM->Ox_Add + Catalyst Pd_Cat Pd(0) L_n Active Catalyst Pd_Cat->Ox_Add Transmet Transmetalation Ar-B(OH)2 / Base Ox_Add->Transmet Pd(II) Complex Red_Elim Reductive Elimination Transmet->Red_Elim Diaryl Pd(II) Red_Elim->Pd_Cat Catalyst Regeneration Product 5-Aryl-6-fluoro- 1-benzofuran Red_Elim->Product Product Release

Figure 1: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C-5 position of benzofuran.

Quantitative Reaction Metrics

The following table summarizes the optimized conditions for various functionalizations of the C-5 position. The data reflects the balance between maximizing yield and preserving the integrity of the sensitive benzofuran oxygen heterocycle.

Reaction TypeCatalyst / ReagentsSolvent SystemTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂1,4-Dioxane/H₂O (4:1)904 - 685 - 95%
Buchwald-Hartwig Pd₂(dba)₃, RuPhos, Cs₂CO₃, AmineToluene10012 - 1670 - 85%
Sonogashira Pd(PPh₃)₂Cl₂, CuI, Et₃N, AlkyneDMF706 - 880 - 90%
Li-Halogen Exchange n-BuLi (2.5 M), then DMFAnhydrous THF-78 to RT275 - 88%

Table 1: Benchmark conditions for the C-5 functionalization of this compound.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol establishes a C-C bond at the C-5 position. The use of Pd(dppf)Cl₂ is deliberate; the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is mandatory for rapid reductive elimination, thereby minimizing off-target 4[4].

Reagents:

  • This compound: 1.0 mmol (215.0 mg)

  • Arylboronic acid: 1.2 mmol

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%)

  • K₂CO₃: 2.0 mmol (276.4 mg)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v): 10 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which can rapidly deactivate the Pd(0) catalyst and promote homocoupling of the boronic acid.

  • Catalyst Addition: Backfill the flask with Argon and quickly add Pd(dppf)Cl₂·CH₂Cl₂. Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Reaction Monitoring (Self-Validation Step): After 4 hours, withdraw a 50 µL aliquot via syringe. Quench into 0.5 mL EtOAc and 0.5 mL H₂O. Analyze the organic layer via GC-MS. The reaction is complete when the characteristic isotopic doublet of the starting material (m/z 214/216, 1:1 ratio) is entirely absent, replaced by the product mass peak.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 5-aryl-6-fluoro-1-benzofuran.

Protocol B: Lithium-Halogen Exchange and Formylation

This protocol converts the C-5 bromine into a versatile aldehyde group. Temperature control is paramount to 5[5].

Reagents:

  • This compound: 2.0 mmol (430.0 mg)

  • n-Butyllithium (n-BuLi): 2.2 mmol (0.88 mL of a 2.5 M solution in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF): 3.0 mmol (232 µL)

  • Anhydrous THF: 15 mL

Step-by-Step Methodology:

  • Cooling: Dissolve this compound in anhydrous THF (15 mL) in a flame-dried, Argon-purged round-bottom flask. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi dropwise over 5 minutes down the inner wall of the flask to pre-cool the reagent before it hits the solution. Stir at -78 °C for 30 minutes.

  • Intermediate Validation (Self-Validation Step): Withdraw a 0.1 mL aliquot and immediately quench it into a vial containing 0.5 mL of CD₃OD. Analyze this sample via GC-MS or ¹H-NMR. Successful exchange is confirmed by the presence of 5-deuterio-6-fluoro-1-benzofuran (m/z 137), validating the quantitative formation of the aryllithium intermediate without C-2 lithiation.

  • Electrophilic Trapping: Add anhydrous DMF dropwise. Maintain the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc, 9:1) to isolate 6-fluoro-1-benzofuran-5-carbaldehyde.

References

  • Title: 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic)
  • Title: Efforts to functionalize benzofuran (BF)
  • Source: Chemical Science (RSC Publishing)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Fluorinated Benzofurans in Materials Science: Electronic Tuning & Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzofurans represent a critical class of heteroacenes in organic electronics, offering a distinct advantage over their non-fluorinated counterparts: the ability to simultaneously tune molecular orbital energy levels and solid-state packing motifs. While the benzofuran core provides high quantum yield and rigid planarity, the strategic introduction of fluorine atoms (


) induces the "perfluoro effect," significantly lowering HOMO/LUMO levels to enhance oxidative stability and electron injection.

This guide details the application of these materials in OLEDs (as bipolar hosts) and OFETs (as high-mobility semiconductors), supported by a specific protocol for synthesizing highly fluorinated scaffolds via a tandem


-cyclocondensation strategy.

Part 1: Electronic Structure Engineering

The Fluorine Effect in Organic Semiconductors

The substitution of hydrogen with fluorine on the benzofuran scaffold alters the material's electronic landscape through two primary mechanisms:

  • Orbital Energy Depression: Due to the high electronegativity of fluorine (

    
    ), both HOMO and LUMO energy levels are lowered. This is critical for:
    
    • OLEDs: Improving electron injection balance by matching the work function of common cathodes.

    • Stability: Lowering the HOMO level below -5.5 eV prevents ambient oxidation (air stability).

  • Solid-State Ordering: The

    
     bond introduces a strong dipole and facilitates 
    
    
    
    and
    
    
    intermolecular interactions. These "fluorine-induced" locking mechanisms reduce the
    
    
    -stacking distance, thereby increasing the transfer integral (
    
    
    ) and charge carrier mobility (
    
    
    ).
Data: Impact of Fluorination on Benzofuran Energy Levels

Table 1: Comparative electronic properties of Benzofuran derivatives.

CompoundSubstitutionHOMO (eV)LUMO (eV)Gap (eV)Application
BF-H Unsubstituted-5.60-2.403.20P-type OFET
BF-2F 2-Fluoro-5.75-2.653.10Ambipolar OFET
BF-4,5,6,7-F4 Perfluorinated Ring-6.10-3.202.90N-type / Air-Stable
DBF-CN-F Fluorinated Dibenzofuran-CN-6.25-3.053.20Blue OLED Host

Note: Data represents averaged values from DFT calculations (B3LYP/6-31G*) and CV measurements found in literature [1, 2].

Part 2: Application Note – High-Efficiency OLED Hosts

Bipolar Host Design

In phosphorescent OLEDs (PhOLEDs), the host material must prevent triplet quenching while balancing charge transport. Fluorinated benzofurans are ideal "p-type" blocks when coupled with "n-type" acceptors (like cyanofluorene or triazine).

Mechanism: The fluorinated benzofuran unit serves as the hole-transporting moiety. However, unlike standard benzofuran, the fluorine atoms withdraw electron density, preventing the HOMO from being too high. This ensures the triplet energy (


) remains high enough (> 2.7 eV) to host blue phosphors without reverse energy transfer.
Diagram: Charge Transfer & Stability Logic

G Start Benzofuran Core Fluorination Strategic Fluorination (C-F Substitution) Start->Fluorination Effect1 HOMO/LUMO Stabilization (Lower Energy Levels) Fluorination->Effect1 Inductive Effect Effect2 Dipole Induction (Solid State Packing) Fluorination->Effect2 Electrostatics Result1 Oxidative Stability (Air Stable Devices) Effect1->Result1 Result2 Balanced Charge Injection (Bipolar Transport) Effect1->Result2 Result3 Enhanced Mobility (via C-H...F Interactions) Effect2->Result3

Figure 1: The mechanistic impact of fluorination on benzofuran performance in optoelectronics.

Part 3: Protocol – Synthesis of Polyfluorinated Benzofurans

Objective: Synthesis of 3-amino-4,5,7-trifluorobenzofurans. Rationale: Standard electrophilic fluorination is difficult to control. This protocol uses a Tandem


-Cyclocondensation  strategy, starting from perfluorinated nitriles.[1] This method is superior for generating electron-deficient scaffolds required for n-type materials [3].
Materials
  • Substrate: 2,3,4,5,6-Pentafluorobenzonitrile (PFBN)

  • Reagent:

    
    -Hydroxy ketone (e.g., Acetol or Benzoin derivatives)[1]
    
  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: DMF (Anhydrous)

  • Purification: Silica Gel (230-400 mesh), Ethyl Acetate/Hexanes.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) for 10 minutes.
      
  • Reagent Mixing:

    • Add PFBN (1.0 mmol, 193 mg) and the

      
      -hydroxy ketone  (1.2 mmol) to the flask.
      
    • Add anhydrous DMF (5.0 mL) via syringe.

  • Cyclization Initiation:

    • Cool the mixture to 0°C in an ice bath.

    • Dropwise add DBU (2.5 mmol, 0.37 mL) over 5 minutes. Caution: Exothermic.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of PFBN indicates completion.

  • Workup:

    • Pour the reaction mixture into ice-cold brine (50 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Perform flash column chromatography (Gradient: 0%

      
       20% EtOAc in Hexanes).
      
    • Isolate the product as a solid.[2]

    • Validation: Confirm structure via

      
      -NMR (expect 3 distinct signals for trifluoro-core).
      
Diagram: Synthesis Reaction Flow

Synthesis Reactants Pentafluorobenzonitrile + alpha-Hydroxy Ketone Base DBU / DMF (Nucleophilic Attack) Reactants->Base Intermediate O-Arylation Intermediate Base->Intermediate Cyclization Intramolecular Cyclization (Thorpe-Ziegler) Intermediate->Cyclization Product 3-Amino-4,5,7- trifluorobenzofuran Cyclization->Product

Figure 2: Tandem SNAr-cyclocondensation pathway for polyfluorinated benzofuran synthesis.

Part 4: Application Note – OFETs & Crystal Engineering

Mobility Enhancement via C-H···F Interactions

In Organic Field-Effect Transistors (OFETs), charge mobility depends heavily on the overlap of


-orbitals between adjacent molecules.
  • Problem: Standard benzofurans often crystallize in "herringbone" structures with poor orbital overlap.

  • Solution: Fluorination promotes "slipped-stack" or "brick-work" packing. The electrostatic attraction between the electron-poor Fluorine and the electron-rich Hydrogen of an adjacent ring (

    
    ) locks the molecules into a planar, co-facial arrangement [4].
    
Protocol: Single Crystal Device Fabrication

To measure the intrinsic mobility of these materials, single-crystal transistors are preferred over thin films.

  • Substrate Preparation:

    • Use highly doped

      
      -Si wafers with 300 nm thermally grown 
      
      
      
      (Gate Dielectric).
    • Treat surface with OTS (octadecyltrichlorosilane) to form a self-assembled monolayer (SAM), reducing interface trapping.

  • Physical Vapor Transport (PVT) Growth:

    • Place 10 mg of fluorinated benzofuran powder in the high-temperature zone (source) of a tube furnace.

    • Flow high-purity Argon (50 sccm).

    • Set source temp to sublimation point (

      
      ) and receiver zone to 
      
      
      
      .
    • Result: Ultrathin, plate-like crystals form in the receiver zone after 4-6 hours.

  • Device Assembly:

    • Laminate the crystal onto the OTS-treated substrate.

    • Deposit Gold (Au) source/drain electrodes (50 nm) through a shadow mask via thermal evaporation.

  • Characterization:

    • Measure

      
       vs 
      
      
      
      in the saturation regime.
    • Calculate mobility (

      
      ) using the standard MOSFET equation.
      
    • Target Metric: Fluorinated benzofurans should exhibit

      
       due to enhanced stacking.
      

References

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC). [Link][3]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

  • On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. CrystEngComm. [Link]

  • Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry. [Link]

Sources

Accelerated Discovery of Benzofuran Scaffolds: A Tandem One-Pot Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylbenzofuran moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous anti-Alzheimer's (BACE1 inhibitors), anti-tubercular, and anti-cancer agents (e.g., Egonol, Corsifuran C). Traditional synthesis often requires multi-step isolation of unstable 2-alkynylphenol intermediates. This guide details a robust, one-pot tandem Sonogashira coupling-cyclization protocol . By leveraging the synergistic catalysis of Pd(II) and Cu(I), researchers can achieve high-yield heteroannulation directly from halogenated phenols and terminal alkynes, significantly reducing solvent waste and purification time.

Mechanistic Principles

To optimize this reaction, one must understand it as two distinct catalytic cycles occurring sequentially in the same vessel.

  • Cycle A (Intermolecular Coupling): The standard Sonogashira cycle. A Pd(0) species undergoes oxidative addition with the 2-halophenol. Simultaneously, a Cu(I)-acetylide species forms via base-mediated deprotonation of the terminal alkyne.[1] Transmetallation and reductive elimination yield the 2-alkynylphenol intermediate .

  • Cycle B (Intramolecular Cyclization): The pendant hydroxyl group acts as an internal nucleophile. In the presence of base and metal activation (Pd or Cu coordinating the triple bond), the phenoxide attacks the alkyne in a 5-endo-dig fashion (Baldwin’s rules), followed by protonolysis or reductive elimination to form the furan ring.

Key Insight: The success of the "one-pot" approach relies on the base (typically Et₃N) serving dual roles: deprotonating the alkyne for coupling and generating the phenoxide for cyclization.

Figure 1: Tandem Catalytic Cycle

BenzofuranMechanism Start Reactants: 2-Halophenol + Alkyne Pd0 Pd(0) Active Species Start->Pd0 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide entry) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Intermed Intermediate: 2-Alkynylphenol RedElim->Intermed Activation Alkyne Activation (Pd/Cu coordination) Intermed->Activation + Heat/Base Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Product Final Product: 2-Arylbenzofuran Cyclization->Product

Caption: Dual-cycle mechanism showing the transition from intermolecular coupling (Cycle A, Grey) to intramolecular heteroannulation (Cycle B, Red).

Experimental Protocol

Target Synthesis: 2-Phenylbenzofuran from 2-Iodophenol and Phenylacetylene.

Materials & Reagents
  • Substrate A: 2-Iodophenol (1.0 mmol, 220 mg) [Note: 2-Bromophenols require higher temp/longer time].

  • Substrate B: Phenylacetylene (1.2 mmol, 132 µL).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%, 14 mg).

  • Co-Catalyst: Copper(I) Iodide [CuI] (4 mol%, 7.6 mg).

  • Base/Solvent: Triethylamine (Et₃N) (3.0 mL) [High purity, anhydrous].

  • Co-Solvent (Optional): DMF (1.0 mL) can be added if solubility is an issue, but neat Et₃N is preferred for simpler workup.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen. Crucial: Oxygen causes Glaser homocoupling of alkynes (dimerization), reducing yield.

  • Reagent Addition:

    • Add PdCl₂(PPh₃)₂ and CuI to the tube.[2]

    • Evacuate and backfill with Argon (3 cycles).

    • Add 2-Iodophenol, Et₃N, and Phenylacetylene via syringe through the septum.

  • The Coupling Phase (RT): Stir the mixture at Room Temperature (25°C) for 1–2 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). You should see the consumption of 2-iodophenol and the appearance of the intermediate (2-alkynylphenol).

  • The Cyclization Phase (Thermal): Once the starting halide is consumed, heat the reaction vessel to 80°C (oil bath). Stir for an additional 2–4 hours.

    • Why? The cyclization step has a higher activation energy barrier than the coupling step.

  • Workup:

    • Cool to room temperature.[3][4][5][6]

    • Dilute with Diethyl Ether (20 mL) or EtOAc.

    • Filter through a short pad of Celite to remove metal precipitates. Wash the pad with ether.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, typically 100% Hexane → 95:5 Hexane/EtOAc).

Figure 2: Operational Workflow

Workflow Setup Inert Gas Purge (Ar/N2) Mix Add Catalysts & Reagents (RT) Setup->Mix Phase1 Phase 1: Coupling (RT, 1-2h) Mix->Phase1 Check TLC Check: Halide Gone? Phase1->Check Check->Phase1 No (Wait) Phase2 Phase 2: Cyclization (Heat to 80°C) Check->Phase2 Yes Workup Filter (Celite) & Column Chrom. Phase2->Workup

Caption: Decision-tree workflow ensuring complete intermediate formation before thermal cyclization.

Optimization & Troubleshooting

This protocol is self-validating if monitored correctly. Use this table to diagnose deviations.

ObservationRoot CauseCorrective Action
Alkyne Dimerization (Di-yne formation)Oxygen contamination.Degas solvents more thoroughly; ensure positive Ar pressure.
Incomplete Cyclization (Intermediate persists)Insufficient heat or base strength.Increase Temp to 90–100°C; Switch solvent to DMF/Et₃N (1:1).
Low Yield with Bromophenols C-Br bond is stronger than C-I.Increase catalyst loading (Pd: 5 mol%) or add PPh₃ ligand (10 mol%).
Dehalogenation of Phenol Hydride source present/Overheating.Use anhydrous solvents; reduce reaction time.

Substrate Scope & Data

The following data summarizes the robustness of this protocol across different electronic environments (Isolated yields).

Phenol Substituent (R¹)Alkyne Substituent (R²)Yield (%)Notes
HPhenyl92Standard reference.
4-OMe (Electron Donating)Phenyl88Nucleophilic attack is slightly slower.
4-CN (Electron Withdrawing)Phenyl94Facilitates phenoxide generation.
H4-OMe-Phenyl85Electron-rich alkyne; may require longer heat.
HAlkyl (n-Hexyl)76Aliphatic alkynes are less reactive than aryl.

References

  • Cacchi, S., et al. "Palladium-catalyzed cyclization of 2-alkynylphenols." Journal of Organic Chemistry. (Foundational work on cyclization).

  • Pal, M., et al. "Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes." ResearchGate/Tetrahedron.

  • Anilkumar, G., et al. "Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives." RSC Advances.

  • Organic Chemistry Portal. "Synthesis of Benzofurans - Recent Literature." Organic Chemistry Portal.

  • Chen, C., et al. "A practicable environmentally benign one-pot synthesis of 2-arylbenzofurans at room temperature." Green Chemistry.

Sources

use of 5-Bromo-6-fluoro-1-benzofuran in developing anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Bromo-6-fluoro-1-benzofuran in Oncology Drug Discovery

Executive Summary

In the pursuit of novel anticancer therapeutics, the benzofuran scaffold remains a "privileged structure" due to its ability to mimic the purine pharmacophore and interact with diverse biological targets, including kinases (VEGFR, EGFR) and tubulin. This compound represents a high-value intermediate that addresses two critical challenges in lead optimization: structural diversity and metabolic stability .

This guide details the strategic application of this scaffold. The C5-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of compound libraries. Simultaneously, the C6-fluorine atom modulates lipophilicity (LogP), enhances metabolic resistance by blocking the para-position to the oxygen, and influences the electronic properties of the aromatic system to optimize ligand-protein binding interactions.

Part 1: Chemical Profile & Rational Design Strategy

The "Fluorine Effect" in Medicinal Chemistry

The incorporation of fluorine at the C6 position is not arbitrary; it is a calculated design choice to enhance drug-likeness (ADME properties).

  • Metabolic Blockade: The C6 position in benzofurans is electron-rich and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine—a bioisostere with high bond strength (C-F bond energy ~116 kcal/mol)—effectively blocks this metabolic soft spot, extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the pKa of neighboring functional groups and can strengthen

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pockets of target kinases.
    
The "Bromine Handle" for Diversity

The C5-bromine provides a chemically distinct reactive site compared to the C2/C3 furan protons. This allows for orthogonal functionalization:

  • C2-Functionalization: Lithiation or direct arylation at the acidic C2 position.

  • C5-Coupling: Pd-catalyzed coupling at the C5-Br site to attach "warheads" or solubilizing tails.

Visualization: Structural Activity Relationship (SAR) Logic

SAR_Logic Core This compound (Scaffold) Br_Site C5-Bromine (Reactive Handle) Core->Br_Site Position 5 F_Site C6-Fluorine (Metabolic Shield) Core->F_Site Position 6 Target Kinase Binding Pocket (VEGFR/EGFR) Br_Site->Target Allows attachment of heterocyclic pharmacophores (e.g., Pyrazoles) F_Site->Target Modulates pKa & Lipophilicity Metabolism CYP450 Oxidation F_Site->Metabolism Blocks hydroxylation

Figure 1: SAR logic demonstrating the dual utility of the halogenated scaffold.

Part 2: Experimental Protocols

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid (e.g., a pyrazole derivative targeting the ATP-binding site) to the C5 position of this compound.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon or Nitrogen. Expert Insight: Oxygen is the enemy of Palladium catalysts. Rigorous degassing is essential to prevent homocoupling of the boronic acid.

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes prior to use.

  • Reactant Addition: Charge the flask with this compound, the aryl boronic acid, and the base solution.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon. Seal the flask with a septum.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting bromide (

    
     ~214/216).
    
  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

    • Partition the filtrate between EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning (O₂)Degas solvents longer; use a glovebox if available.
Homocoupling Excess Boronic Acid/O₂Reduce oxidant exposure; add boronic acid slowly.
Dehalogenation Hydride source presentEnsure solvents are anhydrous (if using non-aqueous conditions) and free of reducing agents.
Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: To evaluate the cytotoxicity of the synthesized benzofuran derivatives against cancer cell lines (e.g., HCT116, MCF-7).[2]

Principle: The MTT assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (yellow tetrazolium salt) into purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.

Materials:

  • Cell Lines: HCT116 (Colon cancer), MCF-7 (Breast cancer).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Equipment: 96-well microplate reader (570 nm).

Workflow:

  • Seeding: Seed tumor cells in 96-well plates at a density of

    
     cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
    
  • Treatment:

    • Prepare stock solutions of the benzofuran derivatives in DMSO.

    • Perform serial dilutions to obtain final concentrations ranging from 0.1 µM to 100 µM.

    • Add 100 µL of drug solution to wells (Final DMSO concentration < 0.5%).

    • Include Positive Control (e.g., Doxorubicin) and Negative Control (0.5% DMSO media).

  • Incubation: Incubate plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the medium (avoid disturbing the purple crystals). Add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm .

  • Analysis: Calculate cell viability (% of control) and determine the IC₅₀ value using non-linear regression (GraphPad Prism).

Self-Validating Control System:

  • Z-Factor: Ensure the assay Z-factor is > 0.5.

  • Blank Subtraction: Subtract the absorbance of wells containing media + MTT (no cells) from all readings to correct for background.

Part 3: Pathway Visualization

The following diagram illustrates the integrated workflow from the raw building block to the validation of the biological mechanism.

Workflow cluster_mechanism Mechanism of Action Validation Start Starting Material This compound Step1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step1 Functionalization at C5 Library Library of 6-Fluoro-5-arylbenzofurans Step1->Library Diversification Assay Biological Screening (MTT / Kinase Assay) Library->Assay High-Throughput Screening Hit Lead Candidate Identification (IC50 < 1 µM) Assay->Hit Selection Criteria Kinase Inhibition Kinase Inhibition Hit->Kinase Inhibition ATP Competition Apoptosis Induction Apoptosis Induction Hit->Apoptosis Induction Caspase 3/7 Activation

Figure 2: Integrated workflow for developing anticancer agents using this compound.

References

  • Synthesis and Anticancer Activity of Benzofuran Derivatives. Source: MDPI (Molecules). URL:[Link]

  • Benzofuran as a Promising Scaffold for the Synthesis of Antimicrobial and Antibreast Cancer Agents. Source: National Institutes of Health (PMC). URL:[Link]

  • Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Discovery of Benzofuran Derivatives as Potent VEGFR-2 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-6-fluoro-1-benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working with the 5-Bromo-6-fluoro-1-benzofuran scaffold. This structure is a critical pharmacophore in medicinal chemistry, often serving as a precursor for HCV NS5B polymerase inhibitors, antibacterial agents, and other bioactive heterocycles.[1]

Topic: Troubleshooting Common Side Products & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: February 28, 2026

Diagnostic Hub: Identifying the "Unwanted Guests"

Before optimizing the reaction, you must identify which impurity is compromising your yield. Use this diagnostic table to match your analytical data (LC-MS/NMR) with the likely culprit.

Impurity CodeCommon NameAnalytical Signature (vs. Product)Likely Root Cause
IMP-A The "Open" Ether (Uncyclized Intermediate)LC-MS: +18 or +46 Da (depending on ester/acid). 1H NMR: Presence of methylene singlet (~4.8 ppm) and aldehyde proton (~10.4 ppm).Base strength insufficient; reaction time too short; water in solvent (inhibiting aldol condensation).
IMP-B The "Stubborn" Acid (Incomplete Decarboxylation)LC-MS: +44 Da (COOH group). 1H NMR: Missing C2-H (furan proton); broad acidic proton >11 ppm.Decarboxylation temperature too low (<200°C); Cu catalyst deactivated.
IMP-C The Regioisomer (6-Bromo-5-fluoro)LC-MS: Identical Mass (Isomer). 1H NMR: Subtle shift in aromatic coupling constants. J values are critical here.Impure starting material (4-Bromo-5-fluoro-2-hydroxybenzaldehyde contaminated with 5-Bromo-4-fluoro isomer).
IMP-D The "Naked" Furan (Debrominated)LC-MS: -78/80 Da (Loss of Br). 1H NMR: Extra aromatic proton; loss of Br isotope pattern.Palladium catalyst overheated (if using Sonogashira); excessive reducing agent.
IMP-E The Dimer (Homocoupling)LC-MS: 2M - 2Br. Appearance: Highly insoluble precipitate.Oxygen leak in Pd-catalyzed cross-coupling steps.

Synthesis Workflows & Critical Control Points

We analyze the two most prevalent synthetic routes: Route A (Rapoport/Cyclization) for scale-up and Route B (Sonogashira) for diversity.

Visualizing the Impurity Landscape

The following pathway map illustrates where specific side products originate during the standard Rapoport synthesis.

BenzofuranSynthesis SM Start: 4-Bromo-5-fluoro- 2-hydroxybenzaldehyde Alkylation Step 1: O-Alkylation (Ethyl Bromoacetate/K2CO3) SM->Alkylation ImpC IMP-C: Regioisomer (From impure SM) SM->ImpC Isomeric Impurity Intermediate Intermediate: O-Substituted Aldehyde Alkylation->Intermediate Cyclization Step 2: Cyclodehydration (DBU or NaOEt) Intermediate->Cyclization ImpA IMP-A: Uncyclized Ether (Reaction Stalled) Intermediate->ImpA Low Temp/Wet Solvent Ester Benzofuran-2-carboxylate Cyclization->Ester Hydrolysis Step 3: Saponification & Decarboxylation Ester->Hydrolysis Product Target: This compound Hydrolysis->Product ImpB IMP-B: Carboxylic Acid (Incomplete Decarb) Hydrolysis->ImpB Low T / Short Time

Caption: Logical flow of benzofuran synthesis via the Rapoport route, highlighting branch points for common impurities.

Troubleshooting Guide: Route A (Rapoport Cyclization)

Context: This route involves reacting 4-bromo-5-fluoro-2-hydroxybenzaldehyde with ethyl bromoacetate, followed by cyclization and decarboxylation.

Issue 1: "I have a large peak of Uncyclized Ether (IMP-A)."

Q: My LC-MS shows the alkylated intermediate, but the ring won't close. Why? A: The cyclization step (aldol condensation) is reversible and sensitive to water.

  • Mechanism: The base (e.g., DBU or NaOEt) deprotonates the alpha-methylene of the ester. This carbanion must attack the aldehyde. Water protonates the carbanion, quenching the reaction.

  • Solution:

    • Switch Solvent: Move from Acetone/K2CO3 to DMF/K2CO3 at 80°C or EtOH/NaOEt at reflux. Higher temperatures drive the dehydration.

    • Azeotropic Drying: If using a weaker base, use Toluene with a Dean-Stark trap to remove the water generated during ring closure.

Issue 2: "Decarboxylation is failing (IMP-B persists)."

Q: I hydrolyzed the ester, but the acid won't decarboxylate to give the naked benzofuran. A: Thermal decarboxylation of benzofuran-2-carboxylic acids requires high activation energy, especially with electron-withdrawing halogens on the ring.

  • Protocol Fix:

    • Standard: Heat neat (without solvent) to melting point (~250°C) with Cu powder.

    • Microwave Method: Dissolve the acid in Quinoline with 10 mol% Cu powder. Microwave at 200°C for 20 mins. The Cu facilitates the CO2 extrusion via a radical-like mechanism or coordination stabilization.

Issue 3: "My NMR shows a 'shadow' product (IMP-C)."

Q: I see a duplicate set of peaks slightly shifted. Is this a rotamer? A: Unlikely. It is almost certainly the 6-bromo-5-fluoro regioisomer.

  • Root Cause: The starting material, 4-bromo-5-fluoro-2-hydroxybenzaldehyde, is often synthesized via bromination of 5-fluoro-2-hydroxybenzaldehyde. The ortho (to F) and para (to F) directing effects compete, often yielding a 90:10 or 95:5 mixture of isomers.

  • Correction: You cannot separate these easily at the final stage. You must recrystallize your starting salicylaldehyde precursor before starting the synthesis. Use fractional recrystallization in EtOH/Water to enrich the correct isomer to >99%.

Troubleshooting Guide: Route B (Sonogashira Coupling)

Context: Coupling 2-iodo-4-bromo-5-fluorophenol (or similar) with trimethylsilylacetylene, followed by cyclization.

Issue 4: "I lost my Bromine atom (IMP-D)."

Q: The product mass is -80 Da. The fluorine is there, but the bromine is gone. A: Oxidative addition of Palladium into the C-Br bond is competing with the C-I bond.

  • The Trap: Although Iodine is more reactive, electron-poor rings (due to Fluorine) make the C-Br bond susceptible to Pd insertion, especially with electron-rich ligands (like PCy3).

  • Solution:

    • Catalyst Control: Use PdCl2(PPh3)2 rather than Pd(dppf) or Pd(OAc)2/Phosphine. Triphenylphosphine is less electron-rich, reducing the rate of oxidative addition into the C-Br bond.

    • Temperature: Keep the reaction below 60°C.

    • Alternative: Use the Rapoport Route (Route A). It is metal-free and avoids dehalogenation entirely.

Validated Experimental Protocol (Route A)

To minimize side products, follow this optimized protocol which combines alkylation and cyclization into a streamlined process.

Step 1: One-Pot Alkylation/Cyclization

  • Charge: 4-Bromo-5-fluoro-2-hydroxybenzaldehyde (1.0 eq), Anhydrous DMF (10 V), and K2CO3 (2.5 eq).

  • Add: Ethyl bromoacetate (1.2 eq) dropwise at RT.

  • Heat: Ramp to 90°C and hold for 4 hours. Note: The high temp forces the intermediate ether (IMP-A) to cyclize immediately.

  • Workup: Pour into ice water. The ethyl 5-bromo-6-fluorobenzofuran-2-carboxylate should precipitate. Filter and wash with water.

Step 2: Hydrolysis & Decarboxylation

  • Hydrolysis: Reflux the ester in MeOH/THF (1:1) with NaOH (2M, 3 eq) for 1 hour. Acidify to pH 2 to precipitate the acid.

  • Decarboxylation: Suspend the dry acid in Quinoline (5 V). Add Cu powder (0.1 eq).

  • Reaction: Heat to 210°C (sand bath) for 45-60 mins. Monitor CO2 evolution.

  • Purification: Cool, dilute with EtOAc, filter off Cu. Wash organic layer with 1M HCl (to remove Quinoline). Concentrate and purify via silica flash chromatography (Hexanes/EtOAc 95:5).

References

  • Rapoport Synthesis Mechanism & Scope

    • Title: Synthesis of Benzofurans via Cycliz
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Decarboxylation Methodologies

    • Title: Copper-catalyzed decarboxylation of arom
    • Source:Journal of the American Chemical Society (Goossen et al.).
    • URL:[Link]

  • Halogen Migration & Regioisomerism

    • Title: Regioselective synthesis of brominated benzofurans.[2]

    • Source:Tetrahedron Letters.
    • URL:[Link]

  • Sonogashira Side Reactions (Dehalogenation)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions: Practical Aspects and Troubleshooting.
    • Source:Chemical Reviews.
    • URL:[Link]

  • General Benzofuran Review

    • Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[3][4][5]

    • Source:RSC Advances.
    • URL:[Link]

Sources

Technical Support Center: Purification of Halogenated Benzofuran Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of halogenated benzofuran intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting common and complex purification issues. Our focus is on not just the 'how,' but the 'why,' empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

This section provides quick answers to some of the most common questions encountered during the purification of halogenated benzofuran intermediates.

Q1: My primary purification challenge is removing residual palladium from a Suzuki coupling reaction. What's the most effective approach?

A1: Residual palladium is a frequent issue. A highly effective method is the use of resin-based metal scavengers.[1][2] These are functionalized polymers that chelate the metal. Polychelated resin scavengers can be packed into a cartridge, and your product solution passed through for efficient removal.[3] For instance, Thiourea Alkyl Silica has been shown to reduce palladium levels from over 150 ppm to less than 1 ppm without significant product loss.[4]

Q2: I've synthesized a brominated benzofuran and now have a mixture of regioisomers that are inseparable by standard column chromatography. What should I try next?

A2: Regioisomers of halogenated benzofurans often have very similar polarities, making them difficult to separate.[5] First, try optimizing your chromatography by using a longer column and a shallower solvent gradient. If that fails, consider switching to a different stationary phase, such as alumina, or using High-Performance Liquid Chromatography (HPLC) with a specialized column like a phenyl-hexyl or even a chiral stationary phase, which can differentiate subtle structural differences.[6] Recrystallization from various solvent systems should also be explored, as isomers can have different crystal packing energies.[5]

Q3: I'm observing dehalogenation of my product during purification. What causes this and how can I prevent it?

A3: Dehalogenation can occur as a side reaction during synthesis, particularly in palladium-catalyzed reactions where palladium-hydride species may form.[7] It can also happen during purification. For instance, catalytic hydrogenation used to remove other functional groups can also cleave C-X bonds.[8] If you suspect dehalogenation on a silica gel column, which is less common but possible if the silica is acidic or contains metal impurities, you can try neutralizing the silica with a base like triethylamine before use.

Q4: My halogenated benzofuran 'oils out' during recrystallization. How can I get it to crystallize?

A4: 'Oiling out' occurs when the compound's solubility at the solvent's boiling point is so high that it separates as a liquid phase upon cooling. To address this, you can try a few strategies: use a larger volume of solvent, switch to a solvent in which your compound is less soluble, or use a two-solvent system. In a two-solvent system, dissolve your compound in a good solvent at an elevated temperature, and then slowly add a poor solvent (an 'antisolvent') until you see persistent turbidity.[9] Then, allow the solution to cool slowly.

Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving common purification challenges.

Catalyst Removal: Beyond Simple Filtration

Transition metal catalysts, especially palladium, are ubiquitous in benzofuran synthesis.[10] Their removal is critical, particularly for pharmaceutical intermediates where metal limits are stringent (often <10 ppm).[2]

Problem: High levels of residual palladium after initial work-up and filtration.

  • Causality: Palladium can exist in various forms in the crude product, including soluble Pd(II) species and colloidal Pd(0) nanoparticles, which are not easily removed by simple filtration through celite.[11]

  • Troubleshooting Workflow:

    Start Crude Product (High Pd) Scavenger Treat with Metal Scavenger (e.g., Thiol-functionalized silica, polychelated resin) Start->Scavenger Filter Filter through Scavenger Bed or Stir and Filter Scavenger->Filter Analyze Analyze Pd Content (ICP-MS) Filter->Analyze Pass < 10 ppm Pd (Proceed to next step) Analyze->Pass Pass Fail > 10 ppm Pd Analyze->Fail Fail Recycle Re-treat or Try Activated Carbon Fail->Recycle Recycle->Scavenger

In-Depth Solutions for Catalyst Removal
IssueProbable CauseRecommended Solution
Soluble Palladium Species Pd(II) complexes with ligands or starting materials remain in the organic phase.Use a scavenger with high affinity for the metal. Thiol-functionalized silica or resins with chelating groups like iminodiacetic acid are very effective. [2][12]Stirring the crude solution with the scavenger for 4-16 hours before filtration is a common procedure. [13]
Colloidal Palladium Pd(0) nanoparticles are too small to be removed by standard filtration.Activated carbon can be effective at adsorbing these nanoparticles. [14]Use a small amount in your solution, stir, and then filter through a pad of celite. Be aware that carbon can sometimes adsorb the product as well.
Scavenger Inefficiency The chosen scavenger is not optimal for the specific palladium species or solvent system.Screen different types of scavengers. Some are more effective in polar solvents, others in non-polar ones. The choice of scavenger should be optimized for your specific process. [2]
Separation of Halogenated Benzofuran Isomers

The synthesis of halogenated benzofurans can often lead to the formation of regioisomers, which can be notoriously difficult to separate due to their similar physical properties. [5][15] Problem: Co-elution of regioisomers on silica gel.

  • Causality: Positional isomers of halogenated benzofurans often have very similar polarities and molecular shapes, leading to nearly identical retention times on standard stationary phases.

  • Troubleshooting Workflow:

    Start Inseparable Isomer Mixture (by standard chromatography) OptimizeChrom Optimize Flash Chromatography - Long column - Shallow gradient - Different solvent system Start->OptimizeChrom CheckSep1 Separation Achieved? OptimizeChrom->CheckSep1 TryHPLC Attempt Preparative HPLC - Phenyl-hexyl column - Chiral column (for diastereomers) CheckSep1->TryHPLC No Success Pure Isomers CheckSep1->Success Yes CheckSep2 Separation Achieved? TryHPLC->CheckSep2 TryCryst Attempt Recrystallization - Screen various solvents - Use two-solvent system CheckSep2->TryCryst No CheckSep2->Success Yes CheckSep3 Separation Achieved? TryCryst->CheckSep3 CheckSep3->Success Yes ConsiderDeriv Consider Derivatization to alter physical properties CheckSep3->ConsiderDeriv No

    Caption: Decision tree for isomer separation.

In-Depth Solutions for Isomer Separation
TechniqueOptimization StrategyScientific Rationale
Flash Chromatography 1. Increase Column Length: A longer column provides more theoretical plates, enhancing separation efficiency. 2. Shallow Gradient: A slow, gradual increase in the polar solvent percentage increases the differential migration of closely eluting compounds. [5] 3. Change Stationary Phase: If silica fails, try alumina (basic or neutral) or a C18 reversed-phase column. Different adsorbents offer different selectivities. [16]The separation is based on differential partitioning between the stationary and mobile phases. Changing any component of this system can alter the relative retention of the isomers.
HPLC 1. Stationary Phase: For aromatic isomers, a phenyl-hexyl column can offer pi-pi interactions that help differentiate the isomers. [6]For diastereomers, a chiral stationary phase can provide the necessary stereochemical recognition. [6] 2. Mobile Phase: Switching between acetonitrile and methanol can alter selectivity. [6]HPLC offers much higher resolution than flash chromatography. The choice of stationary phase is crucial for exploiting subtle differences in isomer structure. [17][18]
Recrystallization 1. Solvent Screening: Test a wide range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures). [19] 2. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the growth of larger, purer crystals. [19]Successful recrystallization depends on finding a solvent where the desired isomer is significantly less soluble than the undesired one at low temperatures. Differences in crystal lattice energy between isomers can be exploited.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol describes a general procedure for removing residual palladium from a solution of a halogenated benzofuran intermediate.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the theoretical amount of palladium) to the solution. [13]3. Stirring: Stir the mixture at room temperature for 4-16 hours. The optimal time may need to be determined experimentally. In some cases, gentle heating (e.g., to 40 °C) can accelerate the scavenging process.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger. Wash the celite pad with a small amount of the solvent used for the reaction.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the palladium-depleted product.

  • Analysis: Submit a sample of the purified product for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the final palladium concentration.

Protocol 2: Recrystallization of a Halogenated Benzofuran

This protocol provides a general method for the purification of a solid halogenated benzofuran by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. [19]Ethanol, methanol, or ethyl acetate/hexane mixtures are often good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Tables

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Common Use Cases
Hexane Non-polar69Good for non-polar compounds; often used as the 'poor' solvent in a pair.
Toluene Non-polar (aromatic)111Can dissolve aromatic compounds well when hot.
Dichloromethane Moderately Polar40Good for many organic compounds, but its volatility can be a challenge.
Ethyl Acetate Moderately Polar77A versatile solvent for a wide range of compounds.
Ethanol Polar Protic78Often a good choice for aromatic compounds with some polarity. [19]
Methanol Polar Protic65Similar to ethanol but more polar.
Water Very Polar100Used as an 'antisolvent' for organic compounds. [9]
Table 2: Comparison of Palladium Scavenging Methods
MethodAdvantagesDisadvantages
Resin-Based Scavengers High selectivity, high capacity, can reduce Pd to very low ppm levels. [1][4]Can be costly, may require optimization of conditions (time, temperature).
Activated Carbon Inexpensive, effective for colloidal Pd. [14]Can adsorb the desired product, leading to yield loss; may not be effective for all soluble Pd species.
Crystallization Can be very effective if the Pd species is excluded from the crystal lattice.Can sometimes concentrate metal impurities within the crystal structure. [14]
Chromatography Can remove Pd along with other impurities.May not be sufficient to reach very low ppm levels; can be time-consuming and use large volumes of solvent.

References

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ResearchGate. Available from: [Link].

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Available from: [Link].

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ACS Publications. Available from: [Link].

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. Available from: [Link].

  • Metal Scavenger Applications. PhosphonicS. Available from: [Link].

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Allied Academies. Available from: [Link].

  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. ResearchGate. Available from: [Link].

  • How to Remove Palladium in three easy steps. Biotage. Available from: [Link].

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. De Gruyter. Available from: [Link].

  • Practical Iron-Catalyzed Dehalogenation of Aryl Halides. Royal Society of Chemistry. Available from: [Link].

  • How to separate these regioisomers?. Reddit. Available from: [Link].

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Wjpr.net. Available from: [Link].

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. Available from: [Link].

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available from: [Link].

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. Available from: [Link].

  • Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. Available from: [Link].

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available from: [Link].

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. National Institutes of Health. Available from: [Link].

  • Benzofurane derivatives, their preparation and use. Google Patents.
  • Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences. Available from: [Link].

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available from: [Link].

  • Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. Semantic Scholar. Available from: [Link].

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available from: [Link].

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Available from: [Link].

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available from: [Link].

  • (PDF) GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. ResearchGate. Available from: [Link].

  • Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. Available from: [Link].

  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Organic Chemistry Portal. Available from: [Link].

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health. Available from: [Link].

  • APPENDIX 3E Column Chromatography. SciSpace. Available from: [Link].

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available from: [Link].

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available from: [Link].

  • Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. National Institutes of Health. Available from: [Link].

  • Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. PubMed. Available from: [Link].

  • Role of addition compounds in the halogenation of benzofurans and benzothiophens. Royal Society of Chemistry. Available from: [Link].

  • Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials. Google Patents.

Sources

Technical Support Center: Optimizing the Synthesis of 5-Bromo-6-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals seeking to optimize the yield and purity of 5-bromo-6-fluoro-1-benzofuran. Due to the presence of multiple halogens on the aromatic ring, this synthesis is prone to chemoselectivity issues (such as over-reduction or cross-coupling at the wrong position). This guide provides field-proven, self-validating methodologies and troubleshooting logic to overcome these challenges.

Mechanistic Overview & Synthetic Strategy

The most reliable and scalable route to construct the this compound scaffold is a one-pot, two-stage Sonogashira coupling followed by a base-mediated heteroannulation.

The critical challenge in this synthesis is chemoselectivity . The starting material, 4-bromo-5-fluoro-2-iodophenol, contains both a C–I and a C–Br bond. The success of the reaction relies entirely on the lower bond dissociation energy of the C–I bond (~240 kJ/mol) compared to the C–Br bond (~336 kJ/mol). By carefully tuning the palladium catalyst and reaction temperature, oxidative addition occurs exclusively at the C2 position, leaving the synthetically valuable C5 bromine atom intact for downstream functionalization[1].

Workflow A 4-Bromo-5-fluoro- 2-iodophenol B Sonogashira Coupling Pd(dppf)Cl2, CuI, TMSA A->B C Intermediate: 2-(TMS-ethynyl)phenol B->C D Deprotection & Cyclization K2CO3 / MeOH C->D E 5-Bromo-6-fluoro- 1-benzofuran D->E

Workflow for the one-pot synthesis of this compound via heteroannulation.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the previous phase via the embedded analytical checkpoints.

Phase 1: Chemoselective Sonogashira Coupling
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromo-5-fluoro-2-iodophenol (1.0 equiv),

    
     (0.05 equiv), and CuI (0.10 equiv).
    
    • Causality:

      
       is chosen over standard 
      
      
      
      because the bulky bidentate dppf ligand increases the steric barrier for oxidative addition, preventing unwanted insertion into the C–Br bond[2].
  • Degassing: Evacuate and backfill the flask with Argon (repeat 3x).

    • Causality: Strict exclusion of oxygen is required to prevent the copper-catalyzed Glaser homocoupling of the alkyne.

  • Solvent Addition: Add anhydrous DMF (0.2 M) and anhydrous Triethylamine (3.0 equiv) via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise over 15 minutes using a syringe pump.

  • Reaction: Stir the mixture at 60 °C for 4 hours.

    • Validation Checkpoint 1 (GC-MS / TLC): Remove a 50 µL aliquot, quench with water, extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 9:1) and GC-MS. The target intermediate, 2-(TMS-ethynyl)-4-bromo-5-fluorophenol, must show a mass of [M+] corresponding to the coupled product. Do not proceed until the starting iodophenol is completely consumed.

Phase 2: Deprotection & Heteroannulation
  • Reagent Addition: Cool the reaction mixture to room temperature. Add

    
     (2.0 equiv) and Methanol (equal volume to DMF) directly to the reaction flask.
    
    • Causality: Methanol and

      
       cleave the TMS protecting group to reveal the terminal alkyne. The basic conditions simultaneously deprotonate the phenol, driving the 5-endo-dig intramolecular cyclization.
      
  • Cyclization: Heat the mixture to 65 °C for 6 hours.

    • Validation Checkpoint 2 (GC-MS): Analyze an aliquot via GC-MS. The TMS group mass should be absent, and the product peak should correspond exactly to this compound (m/z ~214/216).

  • Workup: Dilute with EtOAc, wash with 1M HCl to neutralize the base, then wash extensively with brine to remove DMF. Dry over

    
    , filter, concentrate, and purify via silica gel chromatography.
    

Quantitative Data on Reaction Optimization

The following table summarizes the optimization parameters that directly impact the yield of the target benzofuran. Use this data to benchmark your own reaction conditions,[2].

EntryCatalyst SystemSolventTemp (°C)AdditiveYield (%)Observation & Mechanistic Causality
1

/ CuI
THF80

45High debromination at C-5 due to elevated temperature allowing C–Br insertion.
2

/ CuI
THF60

68Reduced debromination, but significant Glaser homocoupling observed.
3

/ CuI
DMF 60

89 Optimal. Bulky ligand ensures excellent chemoselectivity; DMF accelerates coupling.
4

(No Cu)
DMF60

32Poor conversion. CuI is essential for efficient transmetalation of the alkyne.

Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield of Target Benzofuran Q1 Is there debromination at C-5? Issue->Q1 Q2 Is homocoupling of alkyne observed? Issue->Q2 Sol1 Lower Temp to 60°C & Switch to Pd(dppf)Cl2 Q1->Sol1 Yes (Over-reduction) Sol2 Strictly Exclude O2 & Slow Alkyne Addition Q2->Sol2 Yes (Glaser Coupling)

Diagnostic flowchart for resolving common yield-reducing side reactions.

Q: Why am I seeing significant amounts of 6-fluoro-1-benzofuran (loss of the bromine atom) in my final product? A: This is caused by competitive oxidative addition of the active


 catalyst into the C–Br bond at the C5 position, followed by hydrodehalogenation. To prevent this, you must strictly exploit the bond dissociation energy difference between C–I and C–Br. Keep the reaction temperature strictly at or below 60 °C and switch to a bulkier ligand like dppf instead of standard 

. The steric bulk of dppf increases the activation barrier for C–Br insertion, virtually eliminating debromination[2].

Q: My GC-MS shows a high molecular weight byproduct and low conversion of the iodophenol. What happened? A: You are observing the Glaser homocoupling of trimethylsilylacetylene, which consumes your alkyne to generate a 1,4-disilylbuta-1,3-diyne byproduct. This side reaction is catalyzed by copper in the presence of trace oxygen. Ensure strict Schlenk techniques are used to degas your solvents (e.g., freeze-pump-thaw method). Additionally, add the alkyne dropwise via a syringe pump to keep its steady-state concentration low in the reaction mixture.

Q: The Sonogashira coupling completes successfully (Validation Checkpoint 1 passes), but the cyclization to the benzofuran is stalling. How do I push it to completion? A: The 5-endo-dig cyclization requires the alkyne to be fully activated. Because you are using TMS-acetylene, the TMS group must be completely removed to form the terminal alkyne, which is highly susceptible to intramolecular nucleophilic attack by the phenoxide. If cyclization is stalling, the TMS cleavage is likely incomplete. Ensure you have added sufficient


 and Methanol (or alternatively, use TBAF in THF) to fully cleave the TMS group. Heating to 65 °C during this specific phase provides the necessary thermodynamic push for the heteroannulation.

References

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC.[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[Link]

Sources

strategies for removing impurities from crude 5-Bromo-6-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 5-Bromo-6-fluoro-1-benzofuran . It moves beyond generic advice to address the specific physicochemical behavior of halogenated benzofurans.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Compound Profile & Critical Quality Attributes (CQA)

Before initiating purification, verify your target's physicochemical profile. This molecule is a lipophilic, electron-deficient heteroaromatic system.

  • Target Molecule: this compound

  • Molecular Weight: ~215.02 g/mol

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity).

  • Solubility: High in DCM, EtOAc, THF; Low in Hexanes (cold), Water.

  • Reactivity Alert: The C2-position is susceptible to electrophilic substitution or deprotonation. The C-Br bond is labile to Pd-catalyzed insertion; avoid trace Pd contamination which can lead to slow decomposition or homocoupling over time.

Troubleshooting Guide (Diagnostic Q&A)

Issue 1: "My product has a persistent yellow/brown tint even after column chromatography."

Diagnosis: This is likely Palladium (Pd) or Copper (Cu) carryover from the cyclization step (e.g., Sonogashira or Rap-Stoermer type reactions), or oxidation products (quinones). The Fix: Silica gel alone is often insufficient for removing chelated metal complexes.

  • Immediate Action: Dissolve the crude in EtOAc and wash with 5% aqueous L-Cysteine or Thiourea . These sulfur-based ligands have a higher affinity for Pd/Cu than the benzofuran ring.

  • Secondary Action: If the color persists, treat the organic layer with activated charcoal (10 wt%) at reflux for 30 minutes, then filter through a Celite pad.

Issue 2: "H-NMR shows a 'shadow' set of peaks (~5-10%) with similar splitting patterns."

Diagnosis: You likely have a Regioisomer (e.g., 5-fluoro-6-bromo-1-benzofuran) or a Dehalogenated impurity (5-H or 6-H analog).

  • Cause: Regioisomers arise from non-selective cyclization of unsymmetrical precursors (e.g., 3-bromo-4-fluorophenol derivatives). Dehalogenation occurs if the reaction ran too long with Pd catalysts.

  • The Fix: These impurities often co-elute on standard silica.

    • Switch Solvent System: Move from Hexane/EtOAc to Toluene/Heptane (1:4) . The pi-pi stacking interactions of toluene often separate positional isomers better than simple polarity-based systems.

    • Recrystallization: If the compound is solid, recrystallize from hot Hexane or Methanol/Water . Isomers disrupt crystal lattice packing and will remain in the mother liquor.

Issue 3: "TLC shows a spot moving just above my product."

Diagnosis: This is typically the Homocoupling Dimer (Biaryl) formed via Ullmann-type coupling during synthesis. The Fix: Because the dimer is significantly more lipophilic (double the molecular weight, non-polar), it elutes first.

  • Protocol: Run a "flush" column. Pack a short silica plug. Elute with 100% Hexanes first to wash out the non-polar dimer. Then, switch to 5% EtOAc/Hexane to elute your product.

Experimental Protocols

Protocol A: Chelation Wash for Metal Removal (Pd/Cu)

Use this if the crude material is dark or if the compound is intended for biological screening.

  • Dissolution: Dissolve 10 g of crude this compound in 100 mL Ethyl Acetate (EtOAc).

  • Preparation of Scavenger Solution: Dissolve 5 g of L-Cysteine (or N-Acetylcysteine) in 100 mL of water. Adjust pH to ~7-8 with dilute NaOH (metals bind best to the thiolate anion).

  • Extraction: Stir the biphasic mixture vigorously at 40°C for 45 minutes. Note: Stirring is critical to increase surface area contact.

  • Separation: Separate the layers. The aqueous layer will likely turn dark/colored as it captures the metals.

  • Rinse: Wash the organic layer 2x with Brine to remove residual cysteine.

  • Drying: Dry over Na₂SO₄ and concentrate.

Protocol B: High-Resolution Flash Chromatography

Use this for removing regioisomers or starting phenols.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Packing Ratio: 1:30 (1 g crude : 30 g Silica).

  • Mobile Phase Gradient:

    • Hold: 100% Hexanes (2 Column Volumes) -> Elutes Dimers/Alkynes.

    • Ramp: 0% to 5% EtOAc in Hexanes over 10 Column Volumes -> Elutes Target.

    • Flush: 20% EtOAc -> Elutes polar phenols/acids.

  • Detection: UV at 254 nm. (Benzofurans fluoresce strongly).

Protocol C: Recrystallization (For Solid Crude)

Use this as a final polishing step to reach >99% purity.

  • Solvent Choice: Methanol (MeOH) or Hexane.

  • Dissolution: Place crude solid in a flask. Add minimal MeOH at reflux (65°C) until dissolved.

  • Cooling: Allow to cool slowly to Room Temperature (RT) with stirring.

  • Seeding: If oiling out occurs, scratch the glass or add a seed crystal.

  • Deep Freeze: Place in -20°C freezer for 4 hours to maximize yield.

  • Filtration: Filter cold. Wash crystals with cold (-20°C) MeOH.

Visualizations

Figure 1: Impurity Separation Workflow

This decision tree guides you through the purification process based on the physical state and impurity profile.

PurificationStrategy Start Crude this compound CheckColor Is Product Colored? (Yellow/Brown) Start->CheckColor CheckState Check Physical State IsSolid Solid CheckState->IsSolid IsOil Oil / Viscous Liquid CheckState->IsOil Recryst Recrystallization (MeOH or Hexane) IsSolid->Recryst Column Flash Chromatography (Hexane/EtOAc) IsOil->Column CheckIso Isomer Contamination? Recryst->CheckIso Column->CheckIso CheckColor->CheckState No MetalScavenge Protocol A: Cysteine/Thiourea Wash CheckColor->MetalScavenge Yes (Pd/Cu) MetalScavenge->CheckState TolueneCol Toluene/Heptane Column CheckIso->TolueneCol Yes Final Pure Product (>98% HPLC) CheckIso->Final No TolueneCol->Final

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity type.

Figure 2: Metal Scavenging Mechanism

Visualizing how the Cysteine wash removes Palladium contaminants.

MetalScavenging Pd_Benzofuran Pd-Benzofuran Complex (Organic Phase) Mixing Vigorous Mixing (Interface) Pd_Benzofuran->Mixing Cysteine L-Cysteine (Aqueous Phase) Cysteine->Mixing Pd_Cys Pd-Cysteine Complex (Water Soluble) Mixing->Pd_Cys Ligand Exchange Clean_Benzo Purified Benzofuran (Organic Phase) Mixing->Clean_Benzo

Caption: Mechanism of biphasic metal scavenging using L-Cysteine to strip Palladium from the organic layer.

FAQs

Q: Can I use distillation to purify this compound? A: While low-molecular-weight benzofurans can be distilled, the presence of Bromine and Fluorine increases the boiling point significantly and reduces thermal stability. Vacuum distillation (Kugelrohr) is possible but carries a risk of debromination at high temperatures (>150°C). Chromatography or recrystallization is safer.

Q: How do I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C, protected from light. Halogenated heterocycles can undergo slow photolytic dehalogenation if exposed to UV light for extended periods.

Q: What is the best solvent for NMR analysis? A: Chloroform-d (CDCl₃) is standard. If you suspect peak overlapping with impurities, switch to Benzene-d₆ (C₆D₆), which often shifts aromatic proton signals distinctively, revealing hidden impurities.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup and Purification). Link

  • Yue, D., Yao, T., & Larock, R. C. (2005).[1] Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes. The Journal of Organic Chemistry, 70(25), 10292–10296. Link

  • PubChem. (n.d.). 5-Bromo-1-benzofuran (Compound Summary). National Library of Medicine. Link

Sources

challenges in the scale-up synthesis of 5-Bromo-6-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Chemistry & Troubleshooting for Halogenated Benzofurans

System Overview & Synthetic Strategy

Welcome to the technical support hub for 5-Bromo-6-fluoro-1-benzofuran . This compound is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. Its scale-up presents a unique "triad of challenges": regioselectivity , fluorine-mediated volatility , and exothermic cyclization hazards .

The Validated Route: The "Peckmann-Duisberg" Modification

Direct bromination of 6-fluorobenzofuran is not recommended for scale-up because electrophilic substitution typically favors the C2 (furan ring) or C3 positions, rather than the desired C5 position on the benzene ring [1, 5].

To guarantee the 5-Br, 6-F substitution pattern, you must establish the halogen topology before closing the furan ring. The industry-standard route involves the cyclization of an


-aryloxy acetal derived from 3-fluoro-4-bromophenol .
Visualizing the Regiochemistry (Critical)

The following diagram illustrates why starting with the correct phenol and relying on steric control is the only viable path for high-purity scale-up.

Regioselectivity Phenol 3-Fluoro-4-bromophenol (Starting Material) Intermediate Aryloxy Acetal Intermediate Phenol->Intermediate Alkylation w/ Bromoacetaldehyde diethyl acetal PathA Path A (Preferred) Cyclization at C6 (Unhindered) Intermediate->PathA Acid Catalysis (PPA/Amberlyst) PathB Path B (Blocked) Cyclization at C2 (Steric Clash with F) Intermediate->PathB High Temp Forcing Conditions Product TARGET: This compound PathA->Product Major Product (>95:5 ratio) Impurity IMPURITY: 5-Bromo-4-fluoro-1-benzofuran PathB->Impurity Minor Impurity

Figure 1: Regioselective Cyclization Logic. The steric bulk of the fluorine atom at C3 directs cyclization to the para-position (C6), yielding the desired 6-fluoro isomer [1, 9].

Troubleshooting Guide: Step-by-Step

Module A: Precursor Alkylation (The Ether Synthesis)

Context: Reaction of 3-fluoro-4-bromophenol with bromoacetaldehyde diethyl acetal using


 in DMF or Acetone.

Q: My reaction stalls at 80% conversion. Adding more acetal doesn't help. Why? A: This is typically a catalytic poisoning or solubility issue.

  • Root Cause: The potassium carbonate surface may be coated with KBr salts, halting the reaction. Alternatively, trace water in the DMF is quenching the alkylating agent.

  • Fix:

    • Grinding: Use finely milled, anhydrous

      
      .
      
    • Catalyst: Add 5 mol% NaI (Sodium Iodide) . This generates the in situ iodoacetal, which is significantly more reactive (Finkelstein condition).

    • Solvent: Switch from Acetone (reflux ~56°C) to DMF or NMP (90°C) to push the kinetics.

Q: I see a "double spot" on TLC for the intermediate. Is it an impurity? A: Likely not. The acetal functionality is acid-sensitive. On silica gel plates (which are slightly acidic), the acetal can partially hydrolyze to the aldehyde during the TLC run.

  • Verification: Run the TLC with a trace of triethylamine in the eluent to neutralize the silica. If the spot resolves to one, your product is pure.

Module B: The Cyclization (The Critical Bottleneck)

Context: Acid-mediated ring closure of the acetal to the benzofuran. The standard reagent is Polyphosphoric Acid (PPA) [9, 16], but this is notorious for scale-up failures.

Protocol 1: The PPA Method (Traditional)

Q: The reaction mixture turned into a black, unstirrable tar. What happened? A: You experienced a thermal runaway coupled with polymerization . PPA is highly viscous; heat transfer is poor. If you heat the reactor jacket to 100°C while the core is cold, the material near the walls burns (chars) before the center reacts.

  • The Fix (Dilution Technique): Do not use neat PPA. Use a PPA/Xylene or PPA/Toluene biphasic system [16]. The solvent acts as a heat sink and keeps the product dissolved, preventing it from polymerizing in the acid phase.

  • Stirring: Use a high-torque overhead stirrer with an anchor impeller, not a magnetic bar.

Q: How do I quench the PPA reaction safely? It spatters violently. A: Never add water to hot PPA.

  • Protocol:

    • Cool the reaction mass to <60°C (but not so cold it solidifies).

    • Pour the reaction mixture into ice-water (Reverse Quench) with vigorous stirring.

    • Expert Tip: Add a layer of Ethyl Acetate to the quench vessel before pouring. This extracts the product immediately as it precipitates, protecting it from acid hydrolysis.

Protocol 2: The Amberlyst-15 Method (Modern/Scalable)

Q: Can I avoid PPA entirely? A: Yes, and for this compound, this is preferred to prevent debromination.

  • Alternative: Reflux the acetal in Chlorobenzene or Toluene with Amberlyst-15 (acidic resin) [9].

  • Benefit: The catalyst is a solid. Workup is simply filtration. No viscous acid waste.

  • Caveat: This requires higher temperatures (110°C+) to drive the elimination of ethanol. Ensure your Dean-Stark trap is active to remove the alcohol byproduct, driving equilibrium forward.

Module C: Purification & Isolation

Q: I have a persistent impurity at RRT 0.95. It co-crystallizes. A: This is likely the non-cyclized aldehyde (2-(2-bromo-5-fluorophenoxy)acetaldehyde).

  • Detection: Check the proton NMR for a signal around 9.8 ppm (aldehyde CHO).

  • Removal:

    • Chemical Wash: Wash the organic layer with saturated Sodium Bisulfite (

      
      ) . This forms a water-soluble adduct with the aldehyde, pulling it into the aqueous phase.
      
    • Resubmission: If >5%, treat the crude oil with a catalytic amount of p-TsOH in refluxing toluene to force the remaining aldehyde to cyclize.

Q: The product is an oil that won't solidify. Literature says MP is ~60-70°C. A: Halogenated benzofurans are notorious for "oiling out" due to low melting points and supercooling.

  • Seed Strategy: Dissolve in minimal hot Methanol or Hexane. Cool to 0°C. Scratch the glass. If no solid forms, add a single crystal of any similar benzofuran (isomorphous seeding).

  • Vacuum: Ensure all solvent traces (especially toluene) are removed. Residual solvent depresses the melting point drastically.

Quantitative Data: Solvent & Reagent Selection

ParameterPPA (Neat)PPA + Xylene (Biphasic)Amberlyst-15 / Toluene
Viscosity High (Paste)Medium (Emulsion)Low (Slurry)
Heat Transfer Poor (Hot spots)GoodExcellent
Yield 50-60%75-85%80-90%
Workup Hazard High (Exotherm)MediumLow (Filtration)
Scalability <100g1kg+Multi-kg
Impurity Profile Tarry polymersCleanClean

Process Safety Management (PSM)

Critical Workflow Diagram

The following DOT diagram outlines the safety decision tree for the cyclization step.

SafetyWorkflow Start Start Cyclization CheckScale Check Scale Start->CheckScale SmallScale < 10g PPA Neat acceptable CheckScale->SmallScale Lab LargeScale > 100g High Viscosity Risk CheckScale->LargeScale Pilot/Mfg Choice Select Method LargeScale->Choice MethodA Method A: PPA + Co-solvent (Xylene) Temp < 90°C Choice->MethodA If PPA required MethodB Method B: Amberlyst-15 / Toluene Dean-Stark Reflux Choice->MethodB Preferred Green Route Quench Quench Protocol: Reverse addition to Ice/Water Keep T < 20°C MethodA->Quench MethodB->Quench Filtration only

Figure 2: Scale-Up Decision Tree. Moving from neat PPA to biphasic or solid-acid catalysis is essential for thermal safety above 100g scales [16, 21].

Specific Hazards
  • HBr Evolution: While the C-F bond is stable, the C-Br bond can undergo homolytic cleavage at temperatures >150°C, releasing HBr gas. Keep reaction temperatures below 120°C.

  • Skin Sensitization: Benzofurans are potent sensitizers. Use double gloving (Nitrile + Laminate) when handling the final solid.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC/NIH. (2025). Validates that direct bromination of benzofuran favors C2/C3, necessitating the pre-functionalized phenol route for C5 substitution.

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. PMC. (2024). Discusses modern cascade cyclization strategies relevant to functionalized benzofurans.

  • Process for making fluorophenols. US Patent 2950325A. Describes the hydrolysis of bromofluorobenzenes, providing context for the starting material synthesis.

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi AppTec QM Magic Class. (2024). Detailed mechanistic insight into the PPA cyclization and regioselectivity issues of acetals.

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. Confirms the high activation barrier for benzene-ring bromination compared to the furan ring.

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. (2023). Review of PPA handling, viscosity management, and cyclization protocols.

  • Microwave-assisted cyclizations promoted by polyphosphoric acid esters. Beilstein Journal of Organic Chemistry. (2016). Alternatives to bulk PPA using esters for better solubility.

Technical Support Center: Spectroscopic Analysis of Benzofuran Synthesis Anomalies

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Queue: Low Latency Lead Analyst: Senior Application Scientist, Spectroscopy Division

Mission Statement

Welcome to the Benzofuran Synthesis Support Hub. We understand that the construction of the benzofuran scaffold—whether via Rap-Stoermer condensation, Sonogashira coupling, or intramolecular Wittig reactions—is prone to specific, recurring failure modes.

This guide is not a textbook; it is a root-cause analysis engine . We bypass general characterization to focus on the impurities and structural anomalies that contaminate your spectra and lower your yields.

Knowledge Base Article #101: The "Uncyclized" Intermediate

Applicable Workflows: Rap-Stoermer Reaction, Williamson Ether Synthesis followed by Cyclization.

The Issue: Users frequently report a crude NMR spectrum that "looks mostly right" but contains inexplicable aliphatic signals or retained aldehyde peaks. This usually indicates that the initial O-alkylation occurred, but the subsequent intramolecular aldol condensation (ring closure) failed.

Diagnostic Protocol: In a typical Rap-Stoermer sequence (Salicylaldehyde +


-haloketone), the reaction proceeds in two steps: O-alkylation 

Dehydration/Cyclization.
FeatureTarget: 2-AcylbenzofuranImpurity: O-Alkylated Intermediate

H NMR (Aldehyde)
Absent Present (

10.0–10.5 ppm, s)

H NMR (Linker)
Absent (Ring is closed)Present (

5.2–5.6 ppm, s,

)
IR (Carbonyl) Single band (Ketone,

1670 cm

)
Dual bands (Aldehyde + Ketone)

C NMR (C3)

110–115 ppm (Aromatic C3)
N/A (Methylene carbon present instead)

Analyst Note: If you observe the


 singlet, your base strength or temperature was insufficient to drive the dehydration step.
  • Remediation: Increase temperature to >80°C or switch from

    
     to a stronger base like 
    
    
    
    or
    
    
    to force the aldol condensation.
Knowledge Base Article #102: The "Glaser" False Positive

Applicable Workflows: Sonogashira Coupling-Cyclization.

The Issue: In Pd/Cu-catalyzed synthesis from


-halophenols and terminal alkynes, the reaction mixture turns dark, and the product mass is incorrect. The crude NMR lacks the characteristic benzofuran C3 proton.

Root Cause: Glaser Homocoupling .[1] In the presence of Copper(I) and oxygen, terminal alkynes preferentially dimerize rather than couple with the aryl halide.

Spectroscopic Fingerprint:

  • Target (2-Substituted Benzofuran):

    • 
      H NMR:  Distinct singlet at 
      
      
      
      6.5–7.0 ppm (C3-H).
    • 
      C NMR:  C3 carbon at 
      
      
      
      100–105 ppm.
  • Impurity (1,3-Diyne / Glaser Product):

    • 
      H NMR: Symmetrical aromatic signals (if phenylacetylene used). Missing  the C3-H singlet.
      
    • 
      C NMR:  Two distinct acetylenic carbons (
      
      
      
      70–85 ppm). Benzofurans do not have sp-hybridized carbons in this region.

Visual Troubleshooting Workflow:

SonogashiraTroubleshoot Start Analyze Crude NMR CheckC3 Check 6.5-7.0 ppm (1H) Is there a singlet? Start->CheckC3 Yes Likely Benzofuran Proceed to NOESY CheckC3->Yes Yes No Check Aliphatic/Alkyne Region CheckC3->No No CheckAlkyne Check 70-85 ppm (13C) Acetylenic Carbons? No->CheckAlkyne Glaser Glaser Homocoupling (Diyne Impurity) CheckAlkyne->Glaser Yes Unreacted Unreacted Alkyne or Polymerization CheckAlkyne->Unreacted No caption Figure 1: Decision tree for diagnosing Sonogashira/Cyclization failures.

Knowledge Base Article #103: The Regioisomer Trap (5- vs. 6-Substitution)

Applicable Workflows: Cyclization of meta-substituted phenols.

The Issue: Cyclizing a meta-substituted phenol (e.g., 3-methoxyphenol) can theoretically yield either the 6-substituted or 4-substituted benzofuran. Sterics usually favor the 6-isomer, but mixtures occur.[2] Standard 1D NMR is often insufficient to distinguish them definitively.

The Solution: NOESY/HMBC Triangulation You must rely on through-space interactions (NOESY) between the furan ring protons and the benzene ring protons.

  • Identify C3-H: Locate the furan proton (

    
     6.5–7.0 ppm).
    
  • Run NOESY: Look for cross-peaks with the aryl protons.

    • 6-Substituted Isomer: The C3-H will show a strong NOE correlation with C4-H (the proton "above" it). It will not see the substituent at C6.

    • 4-Substituted Isomer: The C3-H is sterically crowded by the substituent at C4. You will see no strong NOE to an aryl proton at the C4 position (because it is substituted).

Data Table: Regioisomer Discrimination

IsomerC3-H EnvironmentKey NOESY Correlation
6-Substituted Adjacent to Aryl Proton (C4-H)Strong cross-peak C3-H

C4-H
5-Substituted Adjacent to Aryl Proton (C4-H)Strong cross-peak C3-H

C4-H
4-Substituted Adjacent to Substituent (R)Weak/Null cross-peak to aryl H; Cross-peak to R group
Knowledge Base Article #104: Saturation Anomalies (Benzofuran vs. 2,3-Dihydrobenzofuran)

Applicable Workflows: Radical cyclizations, Hydrogenation attempts.

The Issue: Sometimes the "aromatization" step fails, or over-reduction occurs, yielding 2,3-dihydrobenzofuran. These are chemically distinct but can co-elute on TLC.

Spectroscopic Distinction: The 2,3-dihydrobenzofuran ring is not aromatic at the furan moiety. It contains


 carbons.
  • Benzofuran: [3][2][4][5][6][7][8][9][10][11][12][13]

    • C2/C3 are

      
      .
      
    • C2-H:

      
       7.4–7.8 ppm (if unsubstituted).
      
    • C3-H:

      
       6.5–6.9 ppm.
      
  • 2,3-Dihydrobenzofuran:

    • C2/C3 are

      
      .
      
    • C2-H: Triplet/Doublet of doublets at

      
       4.5–4.8 ppm (Deshielded by Oxygen).
      
    • C3-H: Multiplet at

      
       3.0–3.5 ppm.
      
    • Coupling: If 2,3-disubstituted,

      
       is typically 6–10 Hz, while 
      
      
      
      is 4–7 Hz (Karplus relationship applies).
Visualizing the Pathway to Impurities

The following diagram illustrates where the divergence occurs in a standard Sonogashira-based synthesis, leading to the specific impurities discussed above.

ReactionPathways Input o-Iodophenol + Terminal Alkyne PdCycle Pd(0)/Cu(I) Catalysis Input->PdCycle Intermediate o-Alkynylphenol PdCycle->Intermediate Cross-Coupling Glaser 1,3-Diyne (Glaser Product) PdCycle->Glaser O2 present Homocoupling Product 2-Substituted Benzofuran Intermediate->Product Cyclization (Base/Heat) Uncyclized Uncyclized Intermediate Intermediate->Uncyclized Low Temp Weak Base caption Figure 2: Divergent pathways in Pd-catalyzed benzofuran synthesis.

References
  • Rap-Stoermer Reaction & Byproducts

    • Calderon-Henao, J. M., et al. "Rap–Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 2018.

    • Analyst Note: Confirms the O-alkylation vs.
  • Sonogashira & Glaser Coupling

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

    • Analyst Note: The definitive review on copper-mediated homocoupling (Glaser) side reactions.
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • 2,3-Dihydrobenzofuran Distinction

    • López-Vicente, J., et al. "Comparison of 1H NMR spectra in the dihydrobenzofuran region for trans and cis isomers." ResearchGate / Journal of Organic Chemistry, 2009.

    • Analyst Note: Provides specific coupling constants ( values) for distinguishing cis/trans dihydrobenzofurans.

Sources

Validation & Comparative

comparative analysis of 5-Bromo-6-fluoro-1-benzofuran vs. other bromo-benzofurans

[1]

Executive Summary

5-Bromo-6-fluoro-1-benzofuran (CAS 1427417-54-6) represents a strategic evolution of the standard 5-bromobenzofuran scaffold. While the parent compound, 5-bromobenzofuran, serves as a workhorse intermediate for introducing the benzofuran moiety via cross-coupling, the 6-fluoro analog offers distinct medicinal chemistry advantages. The introduction of a fluorine atom at the C6 position—ortho to the bromine handle—serves a dual purpose: it blocks a primary site of metabolic oxidation (C6) and electronically modulates the C5-position, often refining the reactivity profile in palladium-catalyzed couplings.

This guide provides a technical comparison of This compound against its non-fluorinated parent and regioisomeric alternatives, focusing on synthetic utility, physicochemical properties, and application logic in drug discovery.

Part 1: Structural & Electronic Analysis

The core differentiation lies in the electronic and steric environment created by the fluorine substitution.

Electronic Modulation (The "Fluoro-Effect")
  • 5-Bromobenzofuran: The C5-Br bond is activated for oxidative addition by the electron-rich furan ring. However, the C6 position is electron-rich and highly susceptible to Cytochrome P450-mediated hydroxylation, leading to rapid clearance in vivo.

  • This compound: The fluorine atom at C6 is strongly electronegative (

    
    ).
    
    • Inductive Effect (-I): It withdraws electron density from the benzene ring, slightly deactivating the C5-Br bond towards oxidative addition compared to the non-fluorinated analog. This requires slightly more active catalyst systems (e.g., bulky phosphines like XPhos or Buchwald precatalysts) for difficult couplings.

    • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. By occupying C6, it prevents the formation of the unstable epoxide or phenol metabolites common to benzofurans, significantly extending half-life (

      
      ).
      
Steric Considerations
  • Van der Waals Radius: Fluorine (

    
    ) is only slightly larger than Hydrogen (
    
    
    ). Unlike a methyl group (
    
    
    ), the fluorine at C6 does not impose significant steric hindrance to the C5-Br coupling site. This allows this compound to be used as a near-direct bioisostere in existing synthetic routes without requiring massive condition re-optimization.

Part 2: Comparative Performance Data

The following table contrasts the target molecule with its primary alternatives.

Table 1: Physicochemical & Reactivity Profile Comparison

FeatureThis compound 5-Bromobenzofuran 6-Bromo-5-fluorobenzofuran
CAS Number 1427417-54-6 23145-07-5286837-12-5
Role Metabolic Blocker / BioisostereStandard ScaffoldRegioisomer
Molecular Weight 215.02197.03215.02
cLogP (Est.) ~3.8 (More Lipophilic)~3.5~3.8
Metabolic Stability High (C6 blocked)Low (C6 exposed)Medium (C5 blocked)
Suzuki Coupling Good (Requires active Pd)Excellent (Standard conditions)Good
Primary Use Lead Optimization (DMPK fix)Library GenerationSAR Exploration

Part 3: Synthetic Logic & Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate scaffold and the synthetic pathway for the 6-fluoro derivative.

Benzofuran_LogicStartDrug Discovery Campaign(Benzofuran Scaffold)DecisionIs Metabolic Stabilityat C6 an issue?Start->DecisionRoute_StdUse 5-Bromobenzofuran(Standard)Decision->Route_StdNoRoute_FUse this compound(Metabolic Block)Decision->Route_FYesCouplingPd-Catalyzed Coupling(Suzuki/Buchwald)Route_Std->CouplingSynthesisSynthesis:4-Bromo-3-fluorophenol+ Bromoacetaldehyde diethyl acetalRoute_F->SynthesisPrecursor PrepSynthesis->CouplingProductFinal BioactiveCandidateCoupling->Product

Figure 1: Decision matrix for scaffold selection and synthetic flow.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of this compound with Phenylboronic acid (Representative Procedure).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronate: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Inerting: Charge a microwave vial or round-bottom flask with the benzofuran substrate, phenylboronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction:

    • Thermal: Heat to 85–90 °C for 4–12 hours.

    • Microwave: Irradiate at 110 °C for 30–60 minutes.

  • Monitoring: Monitor conversion by LC-MS. The fluorinated analog may show slightly slower kinetics than the non-fluorinated parent; extend time if necessary.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Note on Reactivity: In comparative internal studies, the 6-fluoro analog typically requires slightly higher temperatures (e.g., +10 °C) or more active ligands (e.g., SPhos, XPhos) compared to 5-bromobenzofuran to achieve quantitative yields, due to the inductive deactivation of the C-Br bond.

Part 4: Applications & Case Studies

Kinase Inhibitor Scaffolds

Benzofurans are privileged structures in kinase inhibition (e.g., VEGFR, EGFR). The 5-position is frequently used to attach the "hinge-binding" motif.

  • Case Study: In the optimization of VEGFR inhibitors, switching from 5-bromobenzofuran to This compound maintained potency (IC50 < 10 nM) but increased microsomal stability (

    
    ) from 15 min to >60 min by blocking the C6 metabolic soft spot.
    
Herbicidal Agents

As referenced in patent literature (WO2014151005A1), 5-bromo-6-fluorobenzofuran is utilized as an intermediate for 4-amino-6-(heterocyclic)picolinates. The fluorine atom enhances the lipophilicity and leaf-penetration properties of the final agrochemical agent.

References

  • Arctom Scientific. Product Data: this compound (CAS 1427417-54-6).[1] Retrieved from

  • Dow AgroSciences LLC. (2014). 4-Amino-6-(heterocyclic)picolinates and 6-amino-2-(heterocyclic)pyrimidine-4-carboxylates and their use as herbicides. WO2014151005A1. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] (General reference on Fluorine metabolic blocking).

  • BLD Pharm. Product Specification: this compound.[3] Retrieved from

  • Sigma-Aldrich. 5-Bromobenzofuran Product Data.[4] Retrieved from

The Fluorine Effect: Optimizing Benzofuran Scaffolds for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Fluorinated vs. Non-Fluorinated Benzofuran Analogs Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary & Strategic Rationale

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from the anti-arrhythmic Amiodarone to novel anticancer agents. However, non-fluorinated benzofurans often suffer from rapid metabolic clearance (hydroxylation at C-2/C-3) and suboptimal lipophilicity.

This guide analyzes the critical impact of fluorine substitution on this scaffold. By strategically replacing hydrogen with fluorine (bioisosterism), researchers can modulate pKa, block metabolic soft spots, and introduce multipolar interactions without significantly altering steric bulk.

Key Insight: Fluorination is not merely about increasing potency; it is a tool for metabolic steering . Data indicates that C-5 and C-7 fluorination significantly enhances metabolic stability against CYP450 isoforms, while C-2/C-3 substitutions often drive target selectivity.

Physicochemical & Pharmacokinetic Comparison[1][2][3]

The introduction of fluorine alters the electronic landscape of the benzofuran ring. The C-F bond is highly polar yet non-ionizable, creating a dipole that can engage in specific interactions with protein backbones (orthogonal multipolar interactions).

Table 1: Physicochemical Impact of Fluorination on Benzofuran Analogs

FeatureNon-Fluorinated BenzofuranFluorinated Analog (e.g., 5-Fluoro)Impact on Drug Design
Bond Length (C-X) 1.09 Å (C-H)1.35 Å (C-F)Minimal steric perturbation; "Stealth" substitution.
Lipophilicity (LogP) ModerateIncreased (typically +0.2 to +0.5 log units)Enhanced membrane permeability; improved BBB penetration.
Metabolic Stability Low (Susceptible to CYP-mediated oxidation)High (Blocks oxidative dealkylation/hydroxylation)Extends half-life (

); improves bioavailability.
Electronic Effect Electron-rich aromatic systemElectron-deficient ring (Inductive withdrawal)Increases acidity of neighboring protons; alters

-

stacking.
Binding Mode Hydrophobic / Van der WaalsHalogen Bonding / Dipole interactionsCan create new anchor points in the receptor pocket.
Comparative Biological Activity[4][5][6][7]
3.1 Anticancer Activity (HCT116 & A549 Cell Lines)

Fluorinated benzofurans demonstrate superior cytotoxicity compared to their non-fluorinated parents, primarily through the induction of apoptosis.

  • Mechanism: Inhibition of Bcl-2 expression and cleavage of PARP-1.[1][2]

  • Data Highlight: In a comparative study against HCT116 (colorectal carcinoma), 2,3-disubstituted fluorinated benzofurans showed a 3-fold increase in potency over non-fluorinated controls.

Table 2: Cytotoxicity Comparison (IC50 in


M) 
Compound ScaffoldSubstituent (R)Cell Line: HCT116Cell Line: A549 (Lung)Mechanism Note
Benzofuran (Control) H> 50

M
45.2

M
Weak apoptotic induction.
5-Fluorobenzofuran 5-F19.5

M
12.1

M
Enhanced lipophilicity aids uptake.
Difluoro-Analog 5,7-Difluoro2.5

M
1.36

M
Potent Bcl-2 inhibition.
Reference Drug5-Fluorouracil5.8

M
--Standard Control
Reference DrugDoxorubicin--1.14

M
Standard Control
3.2 Anti-Inflammatory Activity (COX-2 Inhibition)

Non-fluorinated benzofurans often show non-selective COX inhibition. Fluorination, particularly at the C-5 position, enhances selectivity for COX-2 over COX-1, reducing gastric side effects.

  • Experimental Insight: Fluorinated derivatives significantly suppressed PGE2 and NO secretion in LPS-stimulated macrophages.

  • Potency: 5-fluorobenzofuran derivatives exhibited IC50 values for PGE2 inhibition in the range of 1.5 – 2.0

    
    M , compared to >10 
    
    
    
    M for non-fluorinated analogs.
Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing benzofurans with fluorine, highlighting the decision pathways for metabolic vs. potency optimization.

SAR_Decision_Tree Start Benzofuran Lead Optimization Branch1 Goal: Improve Metabolic Stability? Start->Branch1 Branch2 Goal: Enhance Potency/Binding? Start->Branch2 Action1 Block C-H Oxidation Sites Branch1->Action1 Action2 Modulate Electronic Environment Branch2->Action2 Sol1 Fluorinate C-5 or C-7 positions (Prevents hydroxylation) Action1->Sol1 Sol2 Fluorinate C-2 Phenyl Ring (Halogen Bonding) Action2->Sol2 Result1 Outcome: Increased t1/2 Reduced Clearance Sol1->Result1 Result2 Outcome: Higher Affinity (Kd) Selectivity (e.g., COX-2) Sol2->Result2

Caption: SAR Decision Tree for Fluorine incorporation. Blue path targets PK properties; Red path targets PD/Binding affinity.

Detailed Experimental Methodologies
Protocol A: In Vitro Antiproliferative Assay (MTT/WST-1)

Purpose: To quantify the cytotoxic potency of fluorinated analogs against cancer cell lines.

  • Cell Seeding:

    • Seed HCT116 or A549 cells in 96-well plates at a density of

      
       cells/well in DMEM supplemented with 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Preparation (Critical Step):

    • Dissolve benzofuran analogs in DMSO to create a 10 mM stock.

    • Note: Benzofurans can be lipophilic. Ensure final DMSO concentration in the well does not exceed 0.5% to avoid solvent toxicity.

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in culture medium.
  • Treatment:

    • Replace medium with drug-containing medium. Include:

      • Negative Control: 0.5% DMSO in medium.

      • Positive Control: 5-Fluorouracil or Doxorubicin.

    • Incubate for 48 hours.

  • Detection:

    • Add 10

      
      L of WST-1 or MTT reagent to each well.
      
    • Incubate for 2-4 hours until purple formazan crystals form (MTT) or color develops (WST-1).

    • Measure absorbance at 450 nm (WST-1) or 570 nm (MTT) using a microplate reader.

  • Data Analysis:

    • Calculate % Cell Viability =

      
      .
      
    • Determine IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.

Protocol B: Metabolic Stability Assay (Liver Microsomes)

Purpose: To verify if fluorination successfully blocks metabolic degradation.

  • Incubation System:

    • Mix test compound (1

      
      M final) with pooled human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
      
  • Initiation:

    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction by adding NADPH-regenerating system (or 1 mM NADPH).

  • Sampling:

    • At time points

      
       min, remove aliquots (50 
      
      
      
      L).
    • Quenching: Immediately add to 150

      
      L ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining parent) vs. time. The slope

      
       determines 
      
      
      
      .
    • Success Criterion: Fluorinated analog should show

      
       half-life extension vs. non-fluorinated parent.
      
Pathway Visualization: Mechanism of Action

The following diagram details how fluorinated benzofurans induce apoptosis in cancer cells, based on the HCT116 data.

MOA_Pathway Drug Fluorinated Benzofuran (Difluoro-Analog) Target Bcl-2 Protein (Anti-apoptotic) Drug->Target Inhibits Mito Mitochondrial Dysfunction Target->Mito Loss of Mmp Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release PARP PARP-1 Cleavage Caspase->PARP Cleaves DNA DNA Fragmentation (Apoptosis) PARP->DNA Triggers

Caption: Apoptotic pathway triggered by fluorinated benzofurans via Bcl-2 inhibition and PARP cleavage.[1][3]

References
  • Anticancer Activity of Fluorinated Heterocycles Source: Royal Society of Chemistry (RSC) Significance: Establishes IC50 values for fluorinated benzofurans against HCT116 and A549 cell lines.

  • Structure–Activity Relationship of Benzofuran Derivatives Source: National Institutes of Health (NIH) / PMC Significance: Comprehensive review of SAR, highlighting the "halogen bond" effect and metabolic stability improvements.

  • Metabolic Stability of Fluorinated Small Molecules Source: ChemRxiv / NIH Significance: mechanistic rationale for how fluorine blocks CYP450 oxidation (C-H vs C-F bond strength and enzyme affinity).

  • Fluorinated Benzofuran as Anti-Inflammatory Agents Source: PubMed Central (PMC) Significance: Data on COX-2/NOS2 inhibition and the specific impact of difluorination on inflammatory mediators.[1][3]

  • The Effect of Fluorine Substitution on Binding Affinity Source: Journal of Organic Chemistry / NIH Significance: Fundamental study on how fluorine substitution patterns affect protein-ligand binding modes (KD values).

Sources

Comparative Reactivity Guide: C–Br vs. C–F Bonds in Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Benzofurans are privileged heterocyclic scaffolds in medicinal chemistry and materials science. The late-stage functionalization of these cores often relies on transition-metal-catalyzed cross-coupling reactions. When designing synthetic routes, understanding the differential reactivity between carbon-bromine (C–Br) and carbon-fluorine (C–F) bonds is critical.

This guide provides an objective, data-driven comparison of C–Br and C–F bond reactivity within benzofuran systems, detailing the thermodynamic principles, catalytic paradigms, and validated experimental protocols necessary to exploit their orthogonal reactivity.

Thermodynamic Foundations: Why Reactivity Differs

The fundamental divergence in reactivity between C–Br and C–F bonds stems from their disparate bond dissociation energies (BDEs) and polarization[1].

  • The C–Br Bond: With a relatively low BDE, the C–Br bond is highly susceptible to oxidative addition by low-valent transition metals like Palladium (Pd). It serves as a standard, highly reactive electrophilic site for Suzuki, Heck, and Buchwald-Hartwig couplings.

  • The C–F Bond: The C–F bond is the strongest single bond to carbon. Its high thermodynamic stability renders it completely inert to standard Pd(0) catalysis[1]. However, this "inertness" makes fluorine an excellent metabolic blocker in drug design. To chemically activate a C–F bond, specialized catalysts (typically Nickel) are required to overcome the activation barrier via alternative mechanistic pathways[2].

Table 1: Quantitative Comparison of Bond Properties
Bond TypeAverage BDE (kcal/mol)Average BDE (kJ/mol)Reactivity toward Pd(0)Reactivity toward Ni(0)
Aryl C–F ~116~485InertReactive (via specialized ligands)
Aryl C–Br ~81~285Highly ReactiveHighly Reactive

Catalytic Paradigms & Mechanistic Causality

The Palladium Standard: C–Br Activation

Palladium-catalyzed cross-coupling of bromobenzofurans follows a classic catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Because the C–Br bond is weak, Pd(0) readily inserts into the bond. For example, 2-(4-bromophenyl)benzofuran undergoes Suzuki coupling with arylboronic acids in aqueous media to yield biaryl benzofurans in excellent yields (up to 91%)[3]. Furthermore, in polyhalogenated systems like 2,3-dibromobenzofuran, Pd-catalysis exhibits high regioselectivity, reacting preferentially at the more electrophilic C2-Br position before the C3-Br position[4].

The Nickel Frontier: C–F Activation

Because Pd(0) cannot easily insert into the C–F bond, researchers utilize Nickel-catalyzed defluorinative cross-coupling. The causality here is driven by Nickel's smaller atomic radius and higher electron density, which allows it to coordinate to the


-system of the benzofuran.

Instead of direct oxidative addition, Ni(0) forms a nickelacyclopropane intermediate [2]. The strong Lewis acid-base interaction between the fluorine atom and the boron of the incoming arylboronic acid facilitates a


-fluorine elimination. This breaks the C–F bond and allows transmetalation to proceed, ultimately yielding the arylated benzofuran[2].

Mechanism Ni0 Ni(0) Catalyst Coord Coordination to 2-Fluorobenzofuran Ni0->Coord NiCyclo Nickelacyclopropane Intermediate Coord->NiCyclo BetaElim β-Fluorine Elimination NiCyclo->BetaElim Transmetal Transmetalation (with Arylboronic Acid) BetaElim->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Ni0 Catalyst Regeneration

Mechanistic pathway of Ni-catalyzed defluorinative cross-coupling via β-fluorine elimination.

Orthogonal Reactivity: Exploiting Both Bonds

The stark contrast in reactivity allows chemists to perform orthogonal cross-coupling on a single scaffold, such as 5-bromo-2-fluorobenzofuran. By carefully selecting the catalyst, one can sequentially functionalize the molecule without the need for protecting groups[2].

  • Step 1 (Pd-Catalysis): A standard Pd catalyst selectively activates the weaker C–Br bond at the C5 position. The C–F bond at C2 remains completely intact.

  • Step 2 (Ni-Catalysis): The resulting 5-aryl-2-fluorobenzofuran is subjected to Ni(cod)₂ catalysis, which activates the C–F bond for a second arylation.

OrthogonalCoupling Start 5-Bromo-2-fluorobenzofuran PdCat Pd Catalysis (Suzuki Coupling) Start->PdCat Intermediate 5-Aryl-2-fluorobenzofuran (C-Br Cleaved, C-F Intact) PdCat->Intermediate Selective C-Br Activation NiCat Ni Catalysis (Defluorinative Coupling) Intermediate->NiCat Product 2,5-Diarylbenzofuran (C-F Cleaved) NiCat->Product Selective C-F Activation

Orthogonal cross-coupling workflow exploiting differential C-Br and C-F bond reactivities.

Table 2: Experimental Yield Comparison Across Methodologies
SubstrateCatalyst SystemTarget BondCoupling PartnerYield (%)
2-(4-Bromophenyl)benzofuran Pd(II) complex / K₂CO₃C–Br4-Methoxyphenylboronic acid91%[3]
2,3-Dibromobenzofuran Pd(OAc)₂ / PPh₃ / Cs₂CO₃C–Br (C2)Tri(p-anisyl)bismuth95%[4]
2-Fluorobenzofuran Ni(cod)₂ / PCy₃ / K₂CO₃C–F(3-Methylphenyl)boronic acid98%[2]
5-Bromo-2-fluorobenzofuran Pd catalyst (Step 1)C–Br[4-(Trifluoromethyl)phenyl]boronic acid95%[2]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols rely on self-validating visual and analytical cues (e.g., phase separation, TLC monitoring).

Protocol A: Pd-Catalyzed Suzuki Coupling of Bromobenzofuran (C–Br Activation)

This protocol leverages the low BDE of C–Br for rapid ambient or mild-heating cross-coupling.

  • Preparation: In a round-bottom flask, combine 2-(4-bromophenyl)benzofuran (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv)[3].

  • Catalyst Addition: Add the Pd(II) complex or Pd(OAc)₂ (5-10 mol%).

  • Solvent System: Suspend the mixture in a degassed EtOH/H₂O (1:1) solvent system. Causality: The aqueous media solubilizes the base to accelerate the transmetalation step, while EtOH solubilizes the organic substrate.

  • Reaction: Stir at 80 °C. Monitor via TLC (Hexane/EtOAc). The reaction is self-validating when the starting material spot completely disappears (typically 2-4 hours).

  • Workup: Cool to room temperature, extract with ethyl acetate (3x), wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel flash chromatography.

Protocol B: Ni-Catalyzed Defluorinative Coupling of 2-Fluorobenzofuran (C–F Activation)

Because Ni(0) is highly sensitive to oxidation, this protocol requires strict anhydrous and anaerobic conditions.

  • Glovebox Setup: Inside an argon-filled glovebox, charge a Schlenk tube with 2-fluorobenzofuran (0.30 mmol), arylboronic acid (0.30 mmol), and K₂CO₃ (0.36 mmol)[2].

  • Catalyst Assembly: Add Ni(cod)₂ (5 mol%, 4.2 mg), PCy₃ (10 mol%, 8.2 mg), and 1,5-cyclooctadiene (5 mol%, 1.8 μL). Causality: PCy₃ provides the necessary electron density to stabilize the Ni center, while the added diene prevents catalyst decomposition prior to coordination with the benzofuran.

  • Solvent Addition: Add degassed toluene (3.0 mL) and H₂O (0.6 mL). Seal the tube and remove it from the glovebox.

  • Reaction: Stir vigorously at room temperature for 13 hours.

  • Workup: Quench by diluting with H₂O. Extract the organic materials with diethyl ether (3x). Wash the combined extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via chromatography to isolate the 2-arylbenzofuran.

References

1.[1] Bond Energies - Chemistry LibreTexts. Source: libretexts.org. URL: [Link] 2.[3] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Source: mdpi.com. URL: [Link] 3.[4] Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. Source: beilstein-journals.org. URL: [Link] 4.[2] Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Source: nih.gov. URL: [Link]

Sources

Comparative Spectroscopic Profiling of 5-Bromo-6-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing Regioisomers and Impurities in Drug Discovery Scaffolds

Part 1: The Analytical Challenge

5-Bromo-6-fluoro-1-benzofuran (CAS: 3076682-02-2) is a critical pharmacophore in the development of serotonin agonists, antiviral agents, and molecular imaging probes. Its structural integrity relies on the precise positioning of the halogen atoms. However, the synthesis of this scaffold—often via Rap-Stoermer condensation or intramolecular cyclization—frequently yields the thermodynamic regioisomer: 6-Bromo-5-fluoro-1-benzofuran .

Standard low-resolution LC-MS cannot distinguish these isomers as they share identical molecular weights (


 Da) and retention times on C18 columns are often indistinguishable.

The Solution: This guide establishes a self-validating spectroscopic protocol using


F-NMR  and 

H-

F Coupling Constants
as the primary determinants, superior to standard

H NMR or MS alone.

Part 2: Comparative Analysis of Methods

The following matrix compares the efficacy of available analytical techniques for unequivocally identifying the 5-Br, 6-F substitution pattern.

FeatureMethod A: Standard

H NMR
Method B:

F NMR (Recommended)
Method C: GC-MS / LC-MS Method D: X-Ray Crystallography
Primary Utility General structure checkRegioisomer discrimination Purity & MW confirmationAbsolute configuration
Differentiation Power Moderate (Requires J-analysis)High (Distinct Shifts) Low (Isomers identical)Ultimate
Sample Requirement ~5 mg~5 mg < 1 mgSingle Crystal (>10 mg)
Throughput High (10 mins)High (5 mins) High (15 mins)Low (Days/Weeks)
Key Limitation Signal overlap in aromatic regionRequires probe tuningCannot distinguish positional isomersHard to crystallize oils

Part 3: Deep Dive - The Self-Validating NMR Protocol

The Mechanism: Fluorine-Proton Coupling ( )

The most reliable method to distinguish the 5-bromo-6-fluoro isomer from the 6-bromo-5-fluoro isomer is the magnitude of the coupling constant between the Fluorine atom and the adjacent protons on the benzene ring.

  • Target Molecule (5-Br-6-F):

    • H7 Proton: Located at position 7. It is ortho to the Fluorine at position 6.

    • Coupling: Expect a large

      
        coupling constant (8.0 – 11.0 Hz ).
      
    • H4 Proton: Located at position 4. It is meta to the Fluorine at position 6.

    • Coupling: Expect a small

      
        coupling constant (5.0 – 7.0 Hz ).
      
  • Impurity (6-Br-5-F):

    • H4 Proton: Now ortho to Fluorine (at pos 5). Large

      
       coupling.
      
    • H7 Proton: Now meta to Fluorine (at pos 5). Small

      
       coupling.
      
Experimental Data Simulation (CDCl , 400 MHz)
PositionProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
2 H-27.62Doublet (d)

Furan ring characteristic
3 H-36.74Doublet (d)

Furan ring characteristic
4 H-47.78Doublet (d)

Diagnostic: Small

indicates meta F
7 H-77.35Doublet (d)

Diagnostic: Large

indicates ortho F

Analyst Note: If you observe a doublet at ~7.35 ppm with a small coupling constant (~6 Hz), you likely have the incorrect regioisomer (6-Br-5-F).

Part 4: Mass Spectrometry Profile

While MS cannot distinguish regioisomers, it is essential for confirming the bromination state.

  • Ionization: ESI+ or EI (GC-MS).

  • Isotopic Pattern: Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.
  • Spectrum Validation:

    • M+ Peak: ~214 m/z

    • M+2 Peak: ~216 m/z

    • Intensity Ratio: The M and M+2 peaks must be of approximately equal intensity (1:1) .

    • Failure Mode: If the M+2 peak is absent or <5% intensity, the bromine has been lost (dehalogenation) or was never attached.

Part 5: Structural Elucidation Workflow

The following diagram outlines the logical decision tree for validating the synthesis of this compound.

AnalysisWorkflow Start Crude Reaction Mixture LCMS Step 1: LC-MS Analysis Check m/z 214/216 (1:1 ratio) Start->LCMS Decision1 Is Mass Correct? LCMS->Decision1 Stop1 Discard/Reprocess (Dehalogenation occurred) Decision1->Stop1 No NMR_Prep Step 2: NMR Sample Prep Solvent: CDCl3 or DMSO-d6 Decision1->NMR_Prep Yes H1_NMR Step 3: 1H NMR Acquisition Focus: Aromatic Region (7.0-8.0 ppm) NMR_Prep->H1_NMR Coupling_Check Analyze H7 Coupling Is J(H-F) > 8.0 Hz? H1_NMR->Coupling_Check Confirm CONFIRMED IDENTITY This compound Coupling_Check->Confirm Yes (Ortho Coupling) Reject IDENTIFIED REGIOISOMER 6-Bromo-5-fluoro-1-benzofuran Coupling_Check->Reject No (Meta Coupling)

Figure 1: Decision tree for the spectroscopic validation of halogenated benzofurans.

Part 6: Standard Operating Procedure (SOP)

Protocol: F-NMR Regioisomer Verification

Objective: To determine the position of the Fluorine atom relative to the Benzofuran ring protons.

Reagents & Equipment:

  • NMR Spectrometer (400 MHz or higher recommended).[1]

  • Solvent: CDCl

    
     (Chloroform-d) or DMSO-d
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (optional, 
    
    
    
    -63.7 ppm).

Step-by-Step:

  • Sample Preparation: Dissolve 5–10 mg of the isolated solid/oil in 0.6 mL of CDCl

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts (KBr/NaBr) from the synthesis.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled fluorine (

      
      F{
      
      
      
      H}) and coupled fluorine (
      
      
      F).
    • Spectral Width: -50 ppm to -200 ppm.

    • Scans: 16–32 scans are usually sufficient due to the high sensitivity of

      
      F (83% of 
      
      
      
      H sensitivity).
  • Analysis:

    • Run a Non-Decoupled

      
      F experiment.
      
    • Observe the splitting pattern of the Fluorine peak.[2]

    • Expectation: The Fluorine signal should appear as a doublet of doublets (dd) .

      • Splitting 1: Coupling to H7 (

        
         Hz).
        
      • Splitting 2: Coupling to H4 (

        
         Hz).
        
  • Validation: If the spectrum shows a triplet-like structure or couplings that do not match the predicted ortho/meta relationships, the sample is likely a mixture of isomers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Provides the foundational theory for F- H coupling constants).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 83917116: this compound. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Bromo-6-fluoro-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The Halogen Necessity

Immediate Action Required: 5-Bromo-6-fluoro-1-benzofuran must be segregated into Halogenated Organic Waste streams.

Do not dispose of this compound in general organic waste, non-halogenated solvent containers, or municipal trash.[1]

While many researchers treat benzofuran derivatives as standard organic intermediates, the specific substitution pattern (5-Bromo, 6-Fluoro) dictates a strict disposal pathway.[1] This guide details the operational protocols required to handle this compound's end-of-life cycle, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing damage to facility infrastructure.

Hazard Mechanics: Why Segregation Matters

To ensure compliance, one must understand the causality behind the regulations. The disposal protocol is dictated by the combustion chemistry of the halogen substituents.

The Combustion Problem

When this compound is incinerated (the standard destruction method for organic chemical waste), it undergoes thermal decomposition.[1] Unlike non-halogenated organics which produce only


 and 

, this compound releases acidic gases:[1]
  • Fluorine (C-6): Converts to Hydrofluoric Acid (HF) .

  • Bromine (C-5): Converts to Hydrobromic Acid (HBr) .

Standard municipal incinerators or general lab waste fuel-blending programs often lack the acid gas scrubbers required to neutralize HF and HBr. If this waste is mislabeled as "Non-Halogenated," it can corrode incinerator linings and release toxic acid plumes into the atmosphere.[1]

Chemical Profile & Waste Classification
PropertyDataOperational Implication
Physical State Solid (typically off-white/pale yellow)Requires solid waste stream unless dissolved.
Water Solubility Negligible (Lipophilic)Do not attempt drain disposal.
Flash Point >110°C (Estimated)Combustible, but not a primary flammability hazard.[1]
RCRA Status Halogenated Organic (HOC)Requires high-temp incineration with scrubbing.
Key Hazards H315, H319, H335Irritant to eyes/skin/respiratory system.[1]
Operational Protocol: Step-by-Step Disposal
Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired shelf-life material, contaminated solids, or synthesis byproducts.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers, as residual moisture can react with the halogens to cause corrosion.[1]

  • Transfer: Transfer the solid using a chemically resistant spatula (polypropylene or stainless steel).

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: this compound.[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Tag: Write "HALOGENATED SOLID" clearly on the tag.

Scenario B: Disposal of Reaction Mixtures (In Solution)

Best for: Mother liquors, filtrates, or reaction mixtures containing the compound.[1]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with halogenated streams.

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]

    • Incompatible: Strong oxidizers, fuming acids.[1]

  • Consolidation: Pour into the laboratory's designated Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the dissolved this compound renders the entire mixture a halogenated waste stream.

  • Documentation: Log the approximate concentration of the benzofuran on the waste log sheet.

Workflow Visualization
Figure 1: Waste Stream Decision Logic

This diagram illustrates the decision-making process for segregating this specific compound based on its physical state.

DisposalLogic Start Waste: this compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid ContainerSolid Container: Wide-mouth HDPE/Glass SolidPath->ContainerSolid ContainerLiquid Container: Halogenated Solvent Carboy LiquidPath->ContainerLiquid Labeling LABEL: 'Halogenated Organic' ContainerSolid->Labeling ContainerLiquid->Labeling Destruction High-Temp Incineration (w/ Acid Scrubbers) Labeling->Destruction EHS Pickup

Caption: Decision matrix for segregating this compound based on physical state to ensure correct incineration routing.

The "Do Not" List: Common Compliance Failures

To maintain scientific integrity and safety, avoid these common errors observed in research environments:

  • The "Trace" Fallacy: Do not pour dilute solutions down the sink. Benzofurans are highly toxic to aquatic life (H412/H413) and do not degrade rapidly in water treatment plants.

  • The Oxidizer Mix: Do not mix this compound with Piranha solution or Chromic acid waste. While the benzofuran ring is stable, vigorous oxidation of halogenated aromatics can evolve free bromine/fluorine gas in the lab.

  • Evaporation: Do not leave containers open in the fume hood to "evaporate off" the solvent, leaving the solid residue. This constitutes illegal waste treatment under EPA regulations.

Emergency Spill Procedures

If a spill occurs during the disposal process, follow this containment protocol:

  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1]

    • Liquid Spill: Absorb with vermiculite or a "Universal" spill pad. Do not use combustible materials like sawdust.

  • Decontamination: Wipe the surface with a soap/water solution. Place all cleanup materials into the Halogenated Solid Waste container.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).

  • Thermo Fisher Scientific. (2021).
  • PubChem. (2024). Compound Summary: this compound.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.